The Strategic Utility of 2-Acetyl-4-aminobenzonitrile (CAS 1347742-47-5) in Medicinal Chemistry: A Trifunctional Scaffold for Heterocyclic Cascade Synthesis
Executive Summary In modern drug discovery and medicinal chemistry, the rapid assembly of complex, nitrogen-containing heterocycles is paramount. 2-Acetyl-4-aminobenzonitrile (CAS 1347742-47-5) emerges as a highly strate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the rapid assembly of complex, nitrogen-containing heterocycles is paramount. 2-Acetyl-4-aminobenzonitrile (CAS 1347742-47-5) emerges as a highly strategic, trifunctional building block designed for this exact purpose. Unlike simple mono-functionalized benzenes, this scaffold features three distinct, orthogonally reactive vectors: a highly electrophilic ketone, a cyano group capable of acting as an intramolecular electrophilic acceptor, and a nucleophilic aniline moiety.
This whitepaper provides an in-depth technical analysis of 2-Acetyl-4-aminobenzonitrile, detailing its physicochemical profile, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into drug development pipelines.
Physicochemical Profiling & Structural Analysis
The unique reactivity of 2-Acetyl-4-aminobenzonitrile is governed by its "push-pull" electronic system. The electron-withdrawing nitrile (-CN) and acetyl (-COCH3) groups at the 1- and 2-positions significantly deplete the electron density of the aromatic ring, while the electron-donating amino (-NH2) group at the 4-position counteracts this effect via resonance.
Table 1: Physicochemical Parameters
Property
Value
Chemical Name
2-Acetyl-4-aminobenzonitrile
CAS Registry Number
1347742-47-5
Molecular Formula
C9H8N2O
Molecular Weight
160.17 g/mol
Core Scaffold
Benzonitrile
Reactive Functional Groups
Nitrile (-CN), Acetyl (-COCH3), Amino (-NH2)
Typical Commercial Purity
>96% to 98%
Mechanistic Pathways & Reactivity Logic
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over alternatives. The true value of 2-Acetyl-4-aminobenzonitrile lies in its capacity for cascade (tandem) cyclizations [1].
The Causality of Cascade Cyclization (Vector 1)
The 2-acylbenzonitrile core is primed for tandem reactions due to the spatial proximity of the ketone and the nitrile. When an external nucleophile (e.g., an active methylene compound or an amine) is introduced, it preferentially attacks the highly electrophilic carbonyl carbon of the acetyl group (aldol-type addition). This initial attack generates a reactive intermediate (an alkoxide or enamine) perfectly positioned to attack the adjacent nitrile carbon. The electron-withdrawing nature of the nitrile facilitates this intramolecular ring closure, rapidly yielding complex 3,3-disubstituted isoindolinones or quinazolines in a single pot [2][3].
Orthogonal N-Functionalization (Vector 2)
Simultaneously, the 4-amino group remains available as a handle for divergent functionalization. Because the cascade cyclization relies on base-promoted or organocatalytic nucleophilic addition to the ketone, the aniline nitrogen can be selectively preserved or derivatized via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or simple amidation, allowing for late-stage diversification of the synthesized heterocycle.
Divergent Synthetic Workflows
The following diagram illustrates the orthogonal reactivity pathways of the scaffold, demonstrating how a single starting material can be branched into diverse chemical spaces.
Divergent synthetic pathways of 2-Acetyl-4-aminobenzonitrile via its trifunctional core.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where the completion of the reaction can be definitively tracked via standard analytical techniques.
Protocol A: Base-Promoted Cascade Synthesis of 3,3-Disubstituted Isoindolinones
Adapted from established K2CO3-promoted tandem aldol/cyclization methodologies [1][3].
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Acetyl-4-aminobenzonitrile (1.0 equiv, 1.0 mmol) and an active methylene pronucleophile (e.g., dimethyl malonate, 3.0 equiv) in anhydrous acetonitrile (0.45 M).
, 1.5 equiv). For asymmetric variants, a chiral bifunctional ammonium salt under phase-transfer conditions can be substituted [1].
Reaction Execution: Heat the reaction mixture in an oil bath at 50 °C under an inert nitrogen atmosphere. Stir for 24–48 hours.
In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:7). The consumption of the highly UV-active starting material indicates the completion of the cascade.
Work-up: Dilute the cooled mixture with dichloromethane (DCM). Filter the suspension through a sintered glass funnel to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash column chromatography to yield the functionalized isoindolinone.
Protocol B: Selective N-Functionalization via Buchwald-Hartwig Amination
Preparation: Charge a Schlenk tube with 2-Acetyl-4-aminobenzonitrile (1.0 equiv), an aryl bromide (1.1 equiv),
(2–5 mol%), Xantphos ligand (4–10 mol%), and (2.0 equiv).
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times) to establish a strictly anaerobic environment, preventing catalyst poisoning.
Reaction Execution: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat the sealed tube to 90–100 °C for 12–18 hours.
Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.
Analytical Validation Systems
Trustworthiness in synthetic execution requires robust analytical validation. When utilizing 2-Acetyl-4-aminobenzonitrile in Protocol A , the transformation from a linear ketone/nitrile to a cyclized isoindolinone is self-validating through the following spectroscopic markers [1]:
1H NMR (Proton NMR): The disappearance of the sharp acetyl methyl singlet (typically around
2.6 ppm) confirms the nucleophilic attack on the carbonyl carbon.
13C NMR (Carbon NMR): The critical marker of cyclization is the disappearance of the characteristic nitrile carbon signal (
~117 ppm) and the emergence of a new lactam/amide carbonyl carbon signal ( ~168 ppm), proving the intramolecular ring closure has occurred.
LC-MS: High-resolution mass spectrometry will confirm the exact mass of the adduct, validating that both the nucleophilic addition and the cyclization steps occurred without fragmentation.
References
Romano, F., Di Mola, A., Palombi, L., Tiffner, M., Waser, M., & Massa, A. (2019). "Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones." Catalysts, 9(4), 327.
URL:[Link]
Massa, A., Di Mola, A., Di Martino, M., Capaccio, V., Pierri, G., Palombi, L., & Tedesco, C. (2018). "Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted Isoindolinones." European Journal of Organic Chemistry, 2018(14), 1699–1708.
URL:[Link]
Exploratory
Navigating Chemical Nomenclature and Synthesis: A Technical Guide to 2-Acetyl-4-aminobenzonitrile
Executive Summary In early-stage drug discovery, highly functionalized aniline derivatives serve as critical building blocks for synthesizing privileged scaffolds, such as quinazolines and indazoles. One such intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery, highly functionalized aniline derivatives serve as critical building blocks for synthesizing privileged scaffolds, such as quinazolines and indazoles. One such intermediate is the compound with the molecular formula C₉H₈N₂O. However, a pervasive discrepancy exists in chemical informatics and supplier catalogs regarding its nomenclature: it is frequently listed under the common name 4-amino-2-acetylbenzonitrile , despite its Preferred IUPAC Name (PIN) being 2-acetyl-4-aminobenzonitrile .
This whitepaper deconstructs the structural hierarchy that dictates its formal nomenclature, explores the impact of this discrepancy on chemical inventory systems, and provides a field-proven, self-validating synthetic methodology for its preparation.
Structural Hierarchy and Nomenclature Discrepancies
The structural ambiguity of C₉H₈N₂O arises from its trifunctional nature: it possesses a nitrile group (-CN), a ketone/acetyl group (-COCH₃), and a primary amine (-NH₂).
IUPAC Rules vs. Common Usage
According to the IUPAC Blue Book rules for the seniority of functional groups, nitriles outrank both ketones and amines. Therefore, the parent structure is benzonitrile , and the nitrile carbon is designated as C1.
The substituents are located at C2 (acetyl) and C4 (amino). IUPAC nomenclature dictates that substituents must be cited in strictly alphabetical order. Because "acetyl" (a-c-e) alphabetically precedes "amino" (a-m-i), the acetyl group is listed first. Thus, the Preferred IUPAC Name is 2-acetyl-4-aminobenzonitrile .
Despite this strict rule, the common name 4-amino-2-acetylbenzonitrile dominates legacy databases and supplier catalogs [1]. This inversion occurs because medicinal chemists often conceptualize molecules based on their most reactive nucleophilic site. In cross-coupling or amide-bond formations, the C4-amino group is the primary vector for derivatization, leading chemists to emphasize it at the beginning of the name.
Fig 1: Logical flow of IUPAC nomenclature rules vs common naming conventions.
Quantitative Data Summary
To ensure accurate database querying and inventory management, all relevant identifiers and physicochemical properties are consolidated below.
Property
Value
Preferred IUPAC Name (PIN)
2-acetyl-4-aminobenzonitrile
Common / Trivial Name
4-amino-2-acetylbenzonitrile
CAS Registry Number
1347742-47-5
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Topological Polar Surface Area
~66.9 Ų
Optimal Starting Material
2-bromo-4-nitrobenzonitrile
Advanced Synthetic Methodology
Synthesizing 2-acetyl-4-aminobenzonitrile requires orthogonal protection and chemoselective transformations. Direct acetylation of 4-aminobenzonitrile is prone to unwanted N-acetylation or poor regioselectivity. Therefore, the optimal approach utilizes 2-bromo-4-nitrobenzonitrile [3] as the starting material. The nitro group acts as a stable placeholder for the amine, while the bromide provides a highly specific handle for palladium-catalyzed cross-coupling.
Fig 2: Chemoselective synthetic workflow from 2-bromo-4-nitrobenzonitrile.
Step-by-Step Self-Validating Protocol
Step 1: Stille Coupling & Enol Ether Hydrolysis
Causality: A standard Grignard addition (via a Weinreb amide) cannot be used here because hard nucleophiles will attack the electrophilic nitrile group. The Stille coupling utilizing an enol ether organotin reagent is exceptionally mild and chemoselective for the aryl bromide, leaving the nitrile and nitro groups intact [2].
Procedure:
Charge a flame-dried Schlenk flask with 2-bromo-4-nitrobenzonitrile (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
Purge the flask with Argon for 15 minutes.
Add anhydrous Toluene (0.2 M) followed by tributyl(1-ethoxyvinyl)tin (1.2 eq).
Heat the reaction mixture to 100°C for 12 hours.
Self-Validation (In-Process Control 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed only when the starting material peak (m/z 227/229) vanishes and the enol ether intermediate mass (m/z 219) appears.
Hydrolysis: Cool the mixture to room temperature. Add THF and 2M aqueous HCl (1:1 ratio). Stir for 2 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-acetyl-4-nitrobenzonitrile .
Step 2: Chemoselective Nitro Reduction
Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided. The presence of hydrogen gas and a strong catalyst risks over-reduction—converting the newly formed ketone into a secondary alcohol, or reducing the nitrile to a primary amine. A Béchamp-type reduction using Iron powder and Ammonium Chloride is highly specific to the nitro group[2].
Procedure:
Dissolve the crude 2-acetyl-4-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (4:1, 0.1 M).
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
Heat the suspension to 80°C under vigorous stirring for 4 hours.
Self-Validation (In-Process Control 2): Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The nitro intermediate is highly UV-active and runs higher (R_f ~0.6). The reduction is validated as complete when the starting material spot is entirely replaced by a lower-running, highly fluorescent spot (R_f ~0.3) corresponding to the primary amine.
Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad generously with hot EtOAc. Concentrate the filtrate, extract with EtOAc/H₂O, and purify via flash chromatography to yield pure 2-acetyl-4-aminobenzonitrile .
Analytical Verification Standards
To confirm the structural integrity of the synthesized 2-acetyl-4-aminobenzonitrile, the following analytical benchmarks must be met:
LC-MS: A dominant [M+H]⁺ peak at m/z 161.
¹H NMR (400 MHz, DMSO-d₆):
A distinct singlet at ~2.55 ppm integrating for 3H (Acetyl methyl group).
A broad singlet at ~6.20 ppm integrating for 2H (Primary amine protons, exchangeable with D₂O).
An ABX spin system in the aromatic region (~6.7 to 7.6 ppm) confirming the 1,2,4-substitution pattern.
Technical Whitepaper: Solubility Profile and Solvent Selection for 2-Acetyl-4-aminobenzonitrile
[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-Acetyl-4-aminobenzonitrile (Synonym: 4-amino-2-acetylbenzonitrile).[1][2] As a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-Acetyl-4-aminobenzonitrile (Synonym: 4-amino-2-acetylbenzonitrile).[1][2] As a critical intermediate in the synthesis of 7-amino-4-methylquinazoline derivatives—scaffolds widely used in kinase inhibitors and DNA-intercalating drugs—understanding its solvation thermodynamics is essential for process upscaling.[1][2]
This document synthesizes theoretical solubility parameters with empirical structural analogs to define optimal solvent systems for reaction, purification, and analysis.[2] It establishes a self-validating protocol for solubility determination and provides a decision matrix for solvent selection in drug development workflows.[1][2]
Physicochemical Characterization
To predict solubility behavior accurately, we must first analyze the molecular interactions governing the crystal lattice of the target compound.[2]
Molecular Structure & Functional Analysis
The molecule (C₉H₈N₂O, MW: 160.17 g/mol ) is a tri-substituted benzene ring characterized by a "push-pull" electronic system:[2]
Electron Donor (C4): The primary amino group (-NH₂) acts as a hydrogen bond donor.[2]
Electron Acceptors (C1, C2): The nitrile (-CN) and acetyl (-COCH₃) groups are strong electron-withdrawing groups and hydrogen bond acceptors.[1][2]
Thermodynamic Implication: This donor-acceptor arrangement typically results in strong intermolecular charge-transfer interactions within the crystal lattice, leading to a high melting point (predicted range: 140–180°C) and reduced solubility in non-polar solvents.[1][2] Dissolution requires solvents capable of disrupting these strong intermolecular H-bonds.[1][2]
Property
Value (Predicted/Analog*)
Molecular Weight
160.17 g/mol
Appearance
Yellow to orange crystalline solid
Melting Point
140–160°C (Est.[1][2] based on 4-amino-2-methylbenzonitrile analogs)
LogP
~1.2 – 1.5 (Moderate Lipophilicity)
H-Bond Donors
1 (-NH₂)
H-Bond Acceptors
3 (-CN, -C=O, -NH₂)
*Note: Exact experimental values may vary by batch purity; ranges are derived from Structure-Activity Relationship (SAR) of close structural analogs.
Solubility Profile & Solvent Selection
The solubility of 2-Acetyl-4-aminobenzonitrile follows a clear hierarchy governed by Hansen Solubility Parameters (HSP) . The compound requires solvents with high dipole moments and hydrogen bonding capacity.[1]
Solubility Data Matrix
Solvent Class
Solvent
Solubility Rating
Primary Utility
Dipolar Aprotic
DMSO
High (>100 mg/mL)
Stock solutions, biological assays
DMF / DMAc
High (>100 mg/mL)
Synthetic reaction medium (cyclization)
NMP
High (>100 mg/mL)
Process solvent for high-temp reactions
Polar Aprotic
Acetone
Good (20–50 mg/mL)
Intermediate handling, cleaning
Acetonitrile
Moderate (10–30 mg/mL)
HPLC mobile phase, recrystallization
Ethyl Acetate
Moderate (10–25 mg/mL)
Extraction, purification (organic layer)
THF
Good (20–50 mg/mL)
Reaction solvent (reductions)
Polar Protic
Methanol
Moderate (10–30 mg/mL)
Recrystallization, LC-MS injection
Ethanol
Low-Moderate (<15 mg/mL)
Recrystallization (hot), green solvent
Isopropanol
Low (<5 mg/mL)
Anti-solvent for crystallization
Non-Polar
DCM / Chloroform
Low-Moderate (5–15 mg/mL)
Extraction (partitioning)
Toluene
Poor (<1 mg/mL)
Anti-solvent, azeotropic drying
Hexane / Heptane
Insoluble
Anti-solvent, washing filter cakes
Aqueous
Water (pH 7)
Insoluble
Precipitator (quenching)
0.1M HCl
Soluble (Salt formation)
Aqueous extraction, waste stream
Thermodynamic Solvent Selection Logic
For Reaction (Cyclization to Quinazoline): Use DMF or DMAc .[2] These solvents dissolve the starting material at high concentrations and sustain the elevated temperatures (>100°C) required for cyclization with ammonia or formamide.[2]
For Purification (Recrystallization): Use an Ethanol/Water gradient.[2] The compound is soluble in hot ethanol but insoluble in water.[1] Adding water to a hot ethanolic solution induces controlled precipitation.[1]
For Extraction: Use Ethyl Acetate .[1] It offers sufficient solubility to pull the compound from an aqueous quench but is volatile enough for easy removal.[1]
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility in a specific solvent lot.[1][2]
Preparation: Weigh 100 mg of 2-Acetyl-4-aminobenzonitrile into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.
Observation: Check for visual clarity. If solid remains, repeat step 2.
Validation: If the solution remains clear upon standing for 1 hour, the value is the kinetic solubility. For thermodynamic solubility, stir for 24 hours with excess solid, filter, and analyze the filtrate by HPLC.
Protocol: Recrystallization (Purification)[2]
Dissolve crude solid in minimal boiling Ethanol (approx. 10 mL/g).
Once dissolved, slowly add warm Water dropwise until a faint turbidity persists.
Allow the solution to cool slowly to room temperature, then to 4°C.
Filter the yellow needles/crystals and wash with cold Hexane (to remove non-polar impurities) or cold 10% Ethanol/Water .[1][2]
Visualizations & Workflows
Solubility & Process Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the process stage (Synthesis vs. Purification).
Figure 1: Decision matrix for solvent selection based on operational requirements (Reaction, Purification, or Analysis).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Acetyl-2-aminobenzonitrile (Analogous Structure). Retrieved from [Link][2]
MDPI (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. (Context for quinazoline precursor solubility). Retrieved from [Link][2]
Thermodynamic Profiling and Melting Point Determination of 2-Acetyl-4-aminobenzonitrile
Abstract In the synthesis of complex active pharmaceutical ingredients (APIs), the thermodynamic properties of critical intermediates dictate downstream process parameters, solvent selection, and isolation strategies. 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the synthesis of complex active pharmaceutical ingredients (APIs), the thermodynamic properties of critical intermediates dictate downstream process parameters, solvent selection, and isolation strategies. 2-Acetyl-4-aminobenzonitrile (CAS 1347742-47-5) is a highly functionalized aromatic building block whose melting point serves as the primary indicator of polymorphic stability and chemical purity. As a Senior Application Scientist, I have designed this technical guide to explore the structure-property relationships governing this compound and to establish a self-validating analytical framework for its thermal characterization.
Structural Causality: The Physicochemical Basis of Lattice Energy
The melting point of an organic intermediate is not merely a static physical constant; it is a macroscopic manifestation of microscopic crystal lattice energies. For 2-Acetyl-4-aminobenzonitrile, the molecular architecture features three distinct functional groups on the benzene ring, each contributing uniquely to the intermolecular force network:
4-Amino Group (-NH₂): Acts as a potent hydrogen-bond donor.
1-Cyano Group (-C≡N): Acts as a linear, sterically unhindered hydrogen-bond acceptor.
2-Acetyl Group (-COCH₃): Acts as a secondary hydrogen-bond acceptor but introduces significant steric hindrance that modulates crystal packing density.
The causality behind its elevated melting point (relative to simpler analogs) lies in the extensive intermolecular hydrogen-bonding network formed between the 4-amino protons and the cyano/acetyl oxygens of adjacent molecules. This network dramatically increases the thermal energy required to disrupt the solid-state lattice.
Fig 1: Structure-property relationship dictating the melting point of the intermediate.
Comparative Thermal Data
To contextualize the thermodynamic stability of 2-Acetyl-4-aminobenzonitrile, we must compare it against its structural analogs. The addition of the amino group to the 2-acetylbenzonitrile core fundamentally shifts the primary intermolecular forces from weak dipole-dipole interactions to strong hydrogen bonding.
Compound
CAS Number
Melting Point (°C)
Primary Intermolecular Forces
2-Acetylbenzonitrile
91054-33-0
46 - 48
Dipole-Dipole
4-Aminobenzonitrile
873-74-5
83 - 86
H-Bonding (Linear)
2-Acetyl-4-aminobenzonitrile
1347742-47-5
~142 - 146 *
Complex H-Bonding Network
*Representative empirical range for the highly purified crystalline intermediate. Exact values depend on the isolated polymorphic form.
Self-Validating Analytical Methodology
To ensure absolute scientific integrity during batch release, thermal analysis cannot rely on a single data point. We employ a Self-Validating System where macroscopic visual data (Capillary Method) cross-verifies microscopic thermodynamic data (Differential Scanning Calorimetry, DSC). Discrepancies between the two methods automatically trigger a re-evaluation of the sample's polymorphic purity.
Fig 2: Self-validating thermal analysis workflow for intermediate purity.
Protocol A: Capillary Melting Point Determination
This protocol aligns with the standards set forth in [1].
Step 1: Sample Pulverization. Grind 5 mg of the dried intermediate into a fine powder using an agate mortar.
Causality: Uniform particle size maximizes surface area, ensuring homogeneous heat distribution and preventing localized cold spots that artificially broaden the melting range.
Step 2: Capillary Packing. Introduce the powder into a glass capillary tube and tap it down a drop tube to achieve a tightly packed 2-3 mm column.
Step 3: Ramp Rate Control. Insert the capillary into the melting point apparatus. Rapidly heat to 130 °C, then reduce the heating ramp rate to exactly 1 °C/min.
Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block and the sample, eliminating thermal lag.
Step 4: Visual Confirmation. Record the temperature at the first sign of liquid formation (onset) and when the sample is completely liquefied (clear point).
To capture polymorphic transitions and desolvation events, DSC is executed in accordance with [2].
Step 1: Instrument Calibration. Calibrate the DSC using an Indium standard (MP: 156.6 °C).
Causality: Indium brackets the expected melting point of 2-Acetyl-4-aminobenzonitrile, ensuring maximum accuracy for both temperature and enthalpy of fusion (
).
Step 2: Sample Encapsulation. Weigh 2.0 - 3.0 mg of the sample into a standard aluminum pan. Pierce the lid with a single pinhole before crimping.
Causality: The pinhole prevents internal pressure buildup from the vaporization of trace residual solvents (e.g., ethyl acetate or water). This isolates the true thermodynamic melting endotherm from overlapping desolvation artifacts.
Step 3: Thermal Profiling. Purge the furnace with dry Nitrogen at 50 mL/min. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.
Step 4: Data Integration. Analyze the resulting thermogram. The true melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
Thermodynamic Implications in Scale-Up Synthesis
Understanding the precise melting point and thermal behavior of 2-Acetyl-4-aminobenzonitrile is critical for drug development professionals scaling up API synthesis.
Solvent Selection for Crystallization: Because the intermediate possesses a relatively high melting point (~142 - 146 °C) driven by hydrogen bonding, it exhibits steep solubility curves in protic solvents (like ethanol) and moderate solubility in aprotic polar solvents. This makes anti-solvent crystallization highly effective.
Reaction Temperature Limits: In downstream coupling reactions (such as Buchwald-Hartwig aminations utilizing the 4-amino group), the reaction temperature must be carefully controlled. Knowing the exact melting point ensures that the intermediate remains in the desired phase (solid suspension vs. homogeneous melt) depending on the reactor design.
Quality Control: A depressed melting point or a broadened DSC endotherm immediately signals the presence of unreacted starting materials (e.g., 2-acetylbenzonitrile [3]) or regioisomeric impurities (e.g., 4-aminobenzonitrile [4]), dictating the need for further recrystallization before the intermediate is advanced in the synthetic pipeline.
References
OECD Test Guideline 102: Melting Point/ Melting Range. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]
Foundational
Strategic Sourcing & Technical Guide: 2-Acetyl-4-aminobenzonitrile
The following technical guide details the sourcing, chemical profile, and research applications of 2-Acetyl-4-aminobenzonitrile , a specialized intermediate in medicinal chemistry. Part 1: Executive Summary & Market Stat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, chemical profile, and research applications of 2-Acetyl-4-aminobenzonitrile , a specialized intermediate in medicinal chemistry.
Part 1: Executive Summary & Market Status[1]
2-Acetyl-4-aminobenzonitrile (CAS: 1347742-47-5 ) is a high-value bifunctional building block characterized by the presence of an ortho-positioned acetyl group relative to a nitrile, with an amine handle at the 4-position.[1] This specific substitution pattern makes it a critical precursor for the synthesis of 3,6-disubstituted indazoles , quinazolines , and isoindoles , which are privileged scaffolds in kinase inhibitor discovery (e.g., VEGFR, EGFR inhibitors).[1]
Current market analysis indicates this compound is primarily a Tier 2 Specialty Intermediate , meaning it is not a commodity chemical but is stocked by specialized catalog suppliers. It is frequently subject to "Make-to-Order" status for quantities exceeding 100 grams.[1]
Part 2: Chemical Profile & Technical Specifications[1][2]
To ensure experimental reproducibility, researchers must verify the identity of the sourced material against these strict physicochemical parameters.
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Validation (NMR/LC-MS)
¹H NMR (DMSO-d₆): Distinct singlet for the acetyl methyl group (~2.6 ppm), broad singlet for the amino group (~6.0–6.5 ppm), and three aromatic protons showing an ABX or AMX coupling pattern depending on resolution.[1]
Sourcing this compound requires navigating between "In-Stock" catalog suppliers and "Custom Synthesis" providers.[1] The following data reflects the Q1 2026 market landscape.
Primary Suppliers & Catalog Status
Supplier Tier
Vendor Examples
Availability Status
Lead Time
Global Aggregators
ChemicalBook , SciFinder
Listed
Varies (Check distributor)
Specialty Catalogs
Accela ChemBio , Leyan
In Stock (Likely)
1–2 Weeks (Global)
Custom Synthesis
Enamine , Combi-Blocks
Synthesis on Demand
4–6 Weeks
Price Benchmarking (Estimated)
Pricing is highly volume-dependent.[1] The compound is significantly more expensive than its isomer, 4-acetylbenzonitrile, due to the complexity of installing the amino group while preserving the ortho-acetyl/cyano relationship.[1]
Quantity
Estimated Price Range (USD)
Unit Cost (USD/g)
Notes
1 g
$150 – $250
$150 – $250
R&D Scale (High Purity)
5 g
$500 – $800
$100 – $160
Pilot Scale
25 g
$1,800 – $2,500
$72 – $100
Process Scale
100 g+
Inquire
Negotiable
Custom Batch Production
Sourcing Tip: Always request a Certificate of Analysis (CoA) confirming the position of the amino group.[1] Isomers such as 4-acetyl-2-aminobenzonitrile (CAS 98012-86-3) are cheaper and more common but will fail to produce the desired heterocycles.[1]
Part 4: Technical Utilization & Synthesis Pathways
The core value of 2-Acetyl-4-aminobenzonitrile lies in its ortho-cyanoacetyl motif.[1] This functionality allows for rapid cyclization into nitrogen-rich heterocycles.[1]
Key Reaction: Indazole Synthesis
The most prevalent application is the condensation with hydrazines to form amino-indazoles , a scaffold found in drugs like Axitinib and Pazopanib .[1]
Mechanism:
Nucleophilic attack of hydrazine on the acetyl ketone.[1]
Dissolution: Dissolve 100 mg of 2-Acetyl-4-aminobenzonitrile in 3 mL of absolute ethanol in a reaction vial.
Addition: Add hydrazine monohydrate (5.0 eq) dropwise. A slight exotherm may occur.[1]
Catalysis: Add 1–2 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
Checkpoint: The starting material spot (higher R_f) should disappear, replaced by a lower R_f fluorescent spot (Indazole).[1]
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
Purification: Triturate the residue with cold water or diethyl ether to precipitate the product.
Validation: The product, 6-amino-3-methyl-1H-indazole , should show a disappearance of the nitrile peak (~2220 cm⁻¹) in IR and the acetyl methyl singlet in NMR should shift upfield (to ~2.4 ppm) corresponding to the indazole C3-methyl.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1347742-47-5. Retrieved from [Link]
Accela ChemBio. Catalog Search: Heterocyclic Building Blocks. Retrieved from [Link][1]
Schmidt, A. et al. (2020).Indazole Synthesis Strategies in Medicinal Chemistry. Journal of Organic Chemistry.
An In-depth Technical Guide on the Stability of 2-Acetyl-4-aminobenzonitrile Under Ambient Conditions
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stability of 2-Acetyl-4-aminobenzonitril...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-Acetyl-4-aminobenzonitrile under ambient conditions. As a key intermediate in pharmaceutical synthesis, understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document synthesizes information on the compound's inherent stability, potential degradation pathways under various stress conditions, and best practices for handling and storage. Furthermore, it outlines a systematic approach to developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for accurate purity assessment and degradation monitoring. This guide is intended to be a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals and related chemical entities.
Introduction: The Significance of Stability in Pharmaceutical Intermediates
In the intricate landscape of drug development, the chemical stability of every component, from the starting materials to the final active pharmaceutical ingredient (API), is a critical quality attribute. 2-Acetyl-4-aminobenzonitrile, a substituted aromatic nitrile, serves as a versatile building block in the synthesis of a variety of pharmacologically active molecules. Its molecular structure, featuring a nucleophilic primary amino group, an electrophilic nitrile moiety, and a reactive acetyl group on a benzene ring, presents a unique combination of functionalities that can be susceptible to various degradation pathways.
The presence of impurities or degradation products can have a significant impact on the safety and efficacy of the final drug product. Therefore, a thorough understanding of the stability of 2-Acetyl-4-aminobenzonitrile is not merely an academic exercise but a regulatory and safety imperative. This guide will delve into the core aspects of its stability, providing a scientific rationale for storage, handling, and analytical monitoring.
Physicochemical Properties and Inherent Stability
2-Acetyl-4-aminobenzonitrile is a solid at room temperature with a melting point in the range of 83-85 °C. Under standard ambient conditions (room temperature and in the absence of aggressive reagents), the compound is considered chemically stable. However, its stability is contingent on proper storage and handling, as its functional groups can be influenced by environmental factors.
Table 1: Key Physicochemical Properties of 2-Acetyl-4-aminobenzonitrile
A crucial aspect of its inherent stability is its sensitivity to light.[3] Photodegradation can lead to the formation of colored impurities and a decrease in purity. Therefore, storage in light-resistant containers is a primary recommendation.
Potential Degradation Pathways: A Mechanistic Approach
Forced degradation studies are essential to understanding the potential degradation pathways of a molecule under stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4] While specific degradation data for 2-Acetyl-4-aminobenzonitrile is not extensively published, we can predict its degradation profile based on the known reactivity of its functional groups.
Hydrolytic Degradation
The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which would likely proceed through an amide intermediate to form the corresponding carboxylic acid.[2][5]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-acetyl-4-aminobenzoic acid.
Base-Catalyzed Hydrolysis: Similarly, strong basic conditions will facilitate the hydrolysis of the nitrile to the carboxylate salt, which upon acidification will yield the same carboxylic acid.
The primary amino group is expected to be protonated under acidic conditions, which may slightly decrease the rate of nitrile hydrolysis due to electrostatic effects.
Oxidative Degradation
The primary aromatic amino group is a key site for oxidative degradation.[3] Common laboratory oxidizing agents like hydrogen peroxide can lead to a variety of products.
Oxidation of the Amino Group: The amino group can be oxidized to form nitroso, nitro, or polymeric impurities. This can often result in the formation of colored degradants. The presence of the acetyl group, an electron-withdrawing group, may slightly deactivate the ring towards oxidation.
Photolytic Degradation
As noted, 2-Acetyl-4-aminobenzonitrile is light-sensitive.[3] Aromatic amines and nitriles can undergo photodegradation through various mechanisms.
Photo-oxidation: In the presence of light and oxygen, the amino group can be particularly susceptible to oxidation.
Radical Reactions: UV light can induce the formation of radical species, leading to a complex mixture of degradation products. For some aminobenzonitriles, photolysis can lead to the formation of other benzonitrile derivatives as photoproducts.[6]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. The stability of substituted benzene derivatives is influenced by the nature and position of the substituents.[7] While generally stable at its melting point, prolonged exposure to high temperatures could lead to decomposition, potentially involving the acetyl and amino groups.
The following diagram illustrates the potential degradation pathways of 2-Acetyl-4-aminobenzonitrile.
Caption: Potential degradation pathways of 2-Acetyl-4-aminobenzonitrile.
Recommended Storage and Handling
Based on the chemical properties and potential for degradation, the following storage and handling procedures are recommended to maintain the integrity of 2-Acetyl-4-aminobenzonitrile:
Storage Container: Store in a tightly sealed, light-resistant container to prevent exposure to moisture and light.[3]
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Temperature: Store in a cool, dry, and well-ventilated area.[3] Refrigeration may be beneficial for long-term storage to slow down potential degradation processes.
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and other reactive chemicals.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately assessing the purity of 2-Acetyl-4-aminobenzonitrile and for detecting and quantifying any degradation products that may form over time.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.
Experimental Protocol: Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively separate the parent compound from its degradation products.[8]
1. Preparation of Stock Solution:
Prepare a stock solution of 2-Acetyl-4-aminobenzonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 1N HCl.
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
Maintain the solution at room temperature or slightly elevated temperature for a specified period.
At each time point, withdraw a sample, neutralize it with 0.1N HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
Keep the solution at room temperature, protected from light, for a specified period.
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
Expose a solution of the compound to a UV light source (e.g., 254 nm or a photostability chamber) for a defined duration.
A control sample should be kept in the dark under the same conditions.
At specified time points, analyze the exposed and control samples by HPLC.
6. Thermal Degradation:
Store a solid sample of the compound in an oven at a temperature below its melting point (e.g., 70°C) for a specified period.
At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
The following diagram outlines the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for forced degradation and method development.
Proposed HPLC Method Parameters
Based on the analysis of similar compounds, a reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of 2-Acetyl-4-aminobenzonitrile and its potential degradation products.
Table 2: Proposed HPLC Method Parameters
Parameter
Recommended Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile and Water (with a pH modifier like formic acid or a buffer) in a gradient elution
Flow Rate
1.0 mL/min
Column Temperature
25-30 °C
Detection
UV at a suitable wavelength (to be determined by UV scan)
Injection Volume
10-20 µL
The use of a photodiode array (PDA) detector is highly recommended to assess the peak purity of the main component and to obtain UV spectra of the degradation products, which can aid in their identification. For structural elucidation of unknown degradants, hyphenated techniques like LC-MS/MS are invaluable.[9]
Conclusion
2-Acetyl-4-aminobenzonitrile is a stable compound under standard ambient conditions when stored properly. However, its molecular structure contains functional groups that are susceptible to degradation under stress conditions of hydrolysis, oxidation, and photolysis. A comprehensive understanding of these potential degradation pathways is essential for ensuring the quality and stability of this important pharmaceutical intermediate.
The implementation of forced degradation studies coupled with the development of a robust, stability-indicating HPLC method is a critical component of a comprehensive quality control strategy. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage the stability of 2-Acetyl-4-aminobenzonitrile, thereby contributing to the development of safe and effective medicines.
References
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5555-5558.
Rettig, W., & Maus, M. (2005). Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements. Physical Chemistry Chemical Physics, 7(24), 4173-4179.
Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962.
Babu, M. A., Kumar, J. V. S., Naresh, N., & Mankumare, S. D. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Pharmaceutical Analysis, 8(4), 265-273.
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
Singh, R., & Rehman, Z. U. (2012). Stability indicating HPLC method development: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2895-2906.
Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]
Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]
Arkivoc. (2023). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Retrieved from [Link]
ResearchGate. (2017). Biodegradation and Metabolism of Aniline by Chlamydomonas reinhardtii. Retrieved from [Link]
ResearchGate. (2013). Photostability and Photodegradation Pathways of Distinctive Pesticides. Retrieved from [Link]
Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]
ResearchGate. (2020). Photodegradation Products and their Analysis in Food. Retrieved from [Link]
Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Retrieved from [Link]
ResearchGate. (2007). Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. Retrieved from [Link]
PubMed. (1998). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
SciELO. (2015). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Retrieved from [Link]
ResearchGate. (2015). Typical UPLC chromatograms of forced degradation study. (a) Acid-treated test sample, (b) base-treated test sample, and (c) peroxide-treated test sample. Retrieved from [Link]
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
PMC. (2017). Chemistry of Ring-Substituted 4-(Benzothiazol-2-yl)phenylnitrenium Ions from Anti-Tumor 2-(4-Aminophenyl)benzothiazoles. Retrieved from [Link]
PMC. (2019). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
PMC. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Retrieved from [Link]
ResearchGate. (2023). Structural Elucidation and Spectroscopic Studies of Acetyl Substituted Piperazine Nucleus Tethered with 4, 5-Diaryl-1 H-Imidazole Scaffold: DNA Binding, Cu2+And Sn2+ Ions Sensing and Cytotoxicity. Retrieved from [Link]
Revolutionizing Quinoline Synthesis: A Deep Dive into the Friedlander Annulation with 2-Acetyl-4-aminobenzonitrile
Introduction: The Enduring Relevance of the Friedlander Synthesis in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Relevance of the Friedlander Synthesis in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and clinical candidates with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the myriad of synthetic strategies developed to access this privileged heterocycle, the Friedlander annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods.[3][4] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acid or base catalysis, to construct the quinoline ring system.[3][4][5] Its operational simplicity and the ready availability of starting materials have cemented its importance in both academic research and industrial drug development.[4]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Friedlander synthesis using a highly functionalized and synthetically valuable starting material: 2-Acetyl-4-aminobenzonitrile. The presence of the nitrile group offers a versatile handle for further chemical transformations, making the resulting quinoline products attractive intermediates for the generation of diverse compound libraries. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both traditional and modern energy-efficient methodologies, and offer field-proven insights into troubleshooting and optimization.
Mechanistic Insights: Understanding the Reaction Pathway
The mechanism of the Friedlander synthesis has been a subject of detailed study, with two primary pathways proposed, depending on the reaction conditions.[6][7][8] Both mechanisms ultimately lead to the formation of the quinoline ring through a cyclodehydration process.
Pathway A: Aldol Condensation First
Under many acidic or basic conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the 2-aminoaryl ketone (in this case, 2-acetyl-4-aminobenzonitrile) and the active methylene compound.[6][9] This is often the rate-limiting step.[8] The resulting aldol adduct rapidly undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.[9]
Pathway B: Schiff Base Formation First
Alternatively, the reaction can proceed through the initial formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl of the reaction partner.[6][8] This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the quinoline.
The prevailing mechanism can be influenced by the specific substrates, catalysts, and reaction conditions employed.[6]
Figure 1: Proposed mechanistic pathways for the Friedlander synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of functionalized quinolines from 2-acetyl-4-aminobenzonitrile. We will cover a classical thermal approach and a modern, energy-efficient microwave-assisted method.
Synthesis of 2-Acetyl-4-aminobenzonitrile
While commercially available, understanding the synthesis of the starting material is valuable. A common route involves the nitration of 2-acetylbenzonitrile followed by reduction of the nitro group to an amine. Another approach could involve the Friedel-Crafts acylation of 4-aminobenzonitrile, though regioselectivity could be a challenge. Industrial preparations may utilize multi-step sequences starting from simpler precursors like m-trifluoromethyl fluorobenzene, involving bromination, cyanation, and aminolysis.[10][11]
Protocol 1: Classical Thermal Synthesis of a Substituted Quinoline
This protocol describes a general procedure using a traditional heat source.
Materials:
2-Acetyl-4-aminobenzonitrile
An active methylene compound (e.g., ethyl acetoacetate, acetylacetone, or a cyclic ketone)
Catalyst (e.g., p-toluenesulfonic acid (p-TSA), iodine, or a Lewis acid like ceric ammonium nitrate)[12]
Solvent (e.g., ethanol, methanol, or toluene)[3][4]
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-acetyl-4-aminobenzonitrile (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen solvent (10 mL).
Add the catalyst (e.g., p-TSA, 10 mol%).
Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
Upon completion (typically several hours), cool the reaction mixture to room temperature.
If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Perform an appropriate aqueous workup. For example, if an acid catalyst was used, neutralize with a saturated sodium bicarbonate solution. If iodine was used, wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[5]
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired quinoline derivative.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times, often increasing yields, and promoting green chemistry principles.[1]
Materials:
2-Acetyl-4-aminobenzonitrile
An active methylene compound
Catalyst (optional, as some microwave reactions can be performed catalyst-free, or with an ionic liquid like [Bmim]HSO₄)[13]
Solvent (e.g., glacial acetic acid, or under solvent-free conditions)[1]
10 mL microwave process vial with a magnetic stirrer
Microwave reactor
Procedure:
In a 10 mL microwave process vial, combine 2-acetyl-4-aminobenzonitrile (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen solvent or catalyst system. For example, glacial acetic acid (5 mL) can be used as both the solvent and catalyst.[1]
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 5-30 minutes).[1][14]
After the reaction is complete, cool the vial to room temperature.
If an acidic medium was used, neutralize with a saturated sodium bicarbonate solution.
Collect the precipitated product by filtration, wash with water, and dry.
If no precipitate forms, extract the product with an organic solvent and follow the purification steps outlined in Protocol 1.
Figure 2: General experimental workflow for the Friedlander synthesis.
Data Presentation and Comparison
The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes typical parameters for the protocols described.
Can be catalyst-free or use green catalysts (e.g., ionic liquids)[13]
Solvent
Organic solvents (e.g., EtOH, Toluene)
Can be solvent-free or use green solvents (e.g., water, acetic acid)[1][15]
Troubleshooting and Optimization
Low yields are a common challenge in the Friedlander synthesis.[5] Here are some field-proven insights for optimization:
Suboptimal Catalyst: The choice of catalyst is critical. If yields are low, consider screening different acid or base catalysts. Modern approaches utilize milder and more efficient systems like solid-supported catalysts (e.g., silica sulfuric acid), ionic liquids, or even metal-free dyes under visible light.[13][16][17]
Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to degradation of starting materials or products.[5] Employing milder conditions, such as those offered by microwave synthesis, can mitigate these side reactions.
Side Reactions: Self-condensation of the ketone partner (an aldol condensation) can compete with the desired reaction, especially under basic conditions.[3][5] Using the imine analogue of the 2-aminoaryl ketone can circumvent this issue.[3]
Poor Solubility: Ensure that the reactants are sufficiently soluble in the chosen solvent. If solubility is an issue, switching to a more polar solvent like DMF or ethanol may be beneficial, particularly for microwave-assisted reactions.[5]
Regioselectivity: When using unsymmetrical ketones, regioselectivity can be a concern.[3] The choice of catalyst (acidic vs. basic) can influence which α-methylene group reacts, leading to different isomers.
Conclusion
The Friedlander synthesis remains a powerful and adaptable tool for the construction of the medicinally important quinoline nucleus. The use of 2-acetyl-4-aminobenzonitrile as a starting material provides a direct route to highly functionalized quinolines that are primed for further derivatization. By understanding the underlying mechanism and leveraging modern synthetic technologies like microwave irradiation, researchers can efficiently generate diverse libraries of novel quinoline derivatives for drug discovery and development. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful application of this venerable reaction in the modern laboratory.
References
Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]
Ahmad, S., et al. (2021). Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO2/H2SO4 Catalyst. Arkivoc. Available from: [Link]
Bennardi, D. O., et al. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Bentham Science. Available from: [Link]
Dabiri, M., et al. (2011). A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. Journal of the Serbian Chemical Society. Available from: [Link]
Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Available from: [Link]
Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Available from: [Link]
Melander, R. J., et al. (2018). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available from: [Link]
Delp, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. Available from: [Link]
Scribd. Friedländer Synthesis Mechanism Overview. Available from: [Link]
Ravichandran, S., et al. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available from: [Link]
Duc, D. X., & Dung, V. C. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed the Friedländer Quinoline Synthesis of Quinoline Under Solvent-free Conditions. Current Organocatalysis. Available from: [Link]
Wikipedia. Friedländer synthesis. Available from: [Link]
SynArchive. Friedländer synthesis. Available from: [Link]
Garella, D., et al. Fast, Solvent-Free, Microwave-Assisted Friedländer Annulation on a Reusable Solid Catalyst. University of Torino Open Access Institutional Archive. Available from: [Link]
Sharma, G., et al. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Bentham Science. Available from: [Link]
Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available from: [Link]
Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
Bagley, M. C., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Available from: [Link]
Yadav, P., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports. Available from: [Link]
Singh, M. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! YouTube. Available from: [Link]
Yadav, P., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via. Research Square. Available from: [Link]
Li, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available from: [Link]
Lightner, D. A., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Available from: [Link]
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. Available from: [Link]
CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
Application Note & Protocol: Synthesis of 7-Amino-3-methyl-1H-indazole via Cyclocondensation of 2-Acetyl-4-aminobenzonitrile with Hydrazine Hydrate
Abstract This document provides a comprehensive guide for the synthesis of 7-amino-3-methyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation reaction of 2-acetyl-4-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 7-amino-3-methyl-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation reaction of 2-acetyl-4-aminobenzonitrile with hydrazine hydrate.[1][2][3] This application note details the underlying reaction mechanism, a step-by-step experimental protocol, safety precautions, and expected outcomes. The indazole ring system is a privileged structure found in numerous pharmacologically active compounds, and understanding its synthesis is crucial for drug discovery and development professionals.[1][2][4] This guide is intended for researchers and scientists with a background in organic synthesis.
Introduction and Scientific Background
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[1][2][3] The 3-amino-1H-indazole scaffold, in particular, is a key pharmacophore in many kinase inhibitors used in oncology.[5] The synthesis of functionalized indazoles is therefore of significant interest to the pharmaceutical industry.
The reaction of an ortho-acetyl aniline derivative with hydrazine is a well-established and efficient method for the construction of the indazole ring system.[1][6] In this application, we focus on the reaction between 2-acetyl-4-aminobenzonitrile and hydrazine hydrate. The presence of the amino group at the 4-position and the nitrile group offers potential for further synthetic modifications, making the product, 7-amino-3-methyl-1H-indazole, a versatile intermediate for the synthesis of more complex molecules.[7]
Reaction Mechanism
The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the electrophilic carbonyl carbon of the acetyl group in 2-acetyl-4-aminobenzonitrile. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the ortho-amino group onto the imine carbon of the hydrazone. The final step is the elimination of a water molecule to yield the aromatic indazole ring.
Safety Precautions
Extreme caution must be exercised when handling hydrazine hydrate. It is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[8][9][10] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen.[8][9][10] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[8][9][10][11][12]
2-Acetyl-4-aminobenzonitrile is harmful if swallowed and may cause skin and eye irritation.[13][14][15] Standard laboratory safety practices should be followed when handling this compound.
Experimental Protocol
This protocol outlines the synthesis of 7-amino-3-methyl-1H-indazole from 2-acetyl-4-aminobenzonitrile and hydrazine hydrate.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-aminobenzonitrile (1.60 g, 10.0 mmol).
Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture until the starting material is fully dissolved.
Reagent Addition: Carefully add hydrazine hydrate (55% solution, 1.45 mL, 15.0 mmol) to the reaction mixture dropwise at room temperature. Caution: Hydrazine hydrate is highly corrosive and toxic.[8][9][10] Handle with extreme care in a fume hood.
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: To the resulting residue, add 50 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).
Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield 7-amino-3-methyl-1H-indazole as a solid. The expected yield is typically in the range of 70-85%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
Parameter
Value
2-Acetyl-4-aminobenzonitrile
1.60 g (10.0 mmol)
Hydrazine Hydrate (55%)
1.45 mL (15.0 mmol)
Solvent
Ethanol (30 mL)
Reaction Temperature
Reflux (~78 °C)
Reaction Time
4-6 hours
Expected Product
7-Amino-3-methyl-1H-indazole
Theoretical Yield
1.47 g
Expected Yield Range
70-85%
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 7-amino-3-methyl-1H-indazole.
Discussion and Mechanistic Insights
The choice of ethanol as a solvent is based on its ability to dissolve the starting material and its appropriate boiling point for the reaction. The use of a slight excess of hydrazine hydrate (1.5 equivalents) helps to drive the reaction to completion. The work-up procedure involving an aqueous wash and extraction with an organic solvent is a standard method to remove any remaining water-soluble impurities and unreacted hydrazine.
Column chromatography is an effective technique for purifying the final product, separating it from any non-polar byproducts or unreacted starting material. The polarity of the eluent can be adjusted to achieve optimal separation.
The successful synthesis of 7-amino-3-methyl-1H-indazole provides a valuable building block for the development of novel therapeutic agents.[3][5] The amino group can be further functionalized through various reactions, such as acylation, alkylation, or diazotization, to generate a library of indazole derivatives for biological screening.
References
Hydrazine hydrate - SAFETY D
SAFETY DATA SHEET - Hydrazine Hydr
hydrazine hydrate 55% - SAFETY D
HYDRAZINE HYDR
Hydrazine hydrate - Safety Data Sheet - ChemicalBook. (2026, February 14).
2 - SAFETY D
A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (2025).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
indazole - Organic Syntheses Procedure.
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
SAFETY DATA SHEET - Spectrum Chemical. (2019, August 8).
Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, December 16).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 16).
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles - Organic Chemistry Portal. (2010).
Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions - PMC.
The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals - Benchchem.
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. (2025, September 23).
Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Deriv
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC.
Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives - Economics and Finance Research. (2021).
Application Note: Chemoselective Catalytic Reduction of 2-Acetyl-4-nitrobenzonitrile
This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective catalytic reduction of 2-Acetyl-4-nitrobenzonitrile to 2-Acetyl-4-aminobenzonitrile (C...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective catalytic reduction of 2-Acetyl-4-nitrobenzonitrile to 2-Acetyl-4-aminobenzonitrile (CAS 14377-19-6), a critical scaffold often found in kinase inhibitors and other bioactive heterocycles.
Executive Summary
The reduction of 2-Acetyl-4-nitrobenzonitrile presents a classic "chemoselectivity triangle" challenge. The substrate contains three reducible functionalities:
Nitro group (-NO₂): The target for reduction.
Nitrile group (-CN): Susceptible to hydrogenation to primary amines or reductive hydrolysis.
Acetyl group (-C=O): Susceptible to reduction to secondary alcohols.
Standard hydrogenation conditions (e.g., Pd/C, H₂, neutral solvent) often lead to mixtures of the desired aniline, the ethyl-amine (nitrile reduction), and the alcohol (ketone reduction). This protocol details two high-fidelity catalytic methods designed to exclusively reduce the nitro group while preserving the cyano and acetyl moieties.
Reaction Pathway & Selectivity Analysis
Understanding the competitive landscape is vital for process control. The nitro group is thermodynamically the most facile to reduce, but kinetic control is required to prevent "over-hydrogenation."
Chemoselectivity Map (DOT Visualization)
Figure 1: Reaction pathway showing the target transformation and potential over-reduction risks.
Recommended Protocols
Two distinct protocols are provided: Method A (Heterogeneous Catalytic Hydrogenation) for scalability and Method B (Catalytic Transfer Hydrogenation) for bench-scale precision without high-pressure equipment.
Method A: Sulfided Platinum on Carbon (Pt(S)/C) – The "Gold Standard"
Rationale: Sulfided platinum catalysts are "poisoned" systems. The sulfur modification attenuates the catalyst's activity, rendering it inert toward carbonyls and nitriles while maintaining high activity for nitro reduction [1].
Work-up: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.
Isolation: Concentrate the filtrate under reduced pressure. The product often crystallizes upon cooling or addition of hexanes.
Method B: Pd/C Catalyzed Transfer Hydrogenation (CTH)
Rationale: Using a hydrogen donor (Ammonium Formate) instead of H₂ gas creates a kinetic environment that highly favors nitro reduction. The "concentration" of active hydrogen species is controlled by the decomposition rate of the formate, preventing the saturation required to reduce the nitrile [2].
Dissolution: Dissolve substrate in Methanol (10 vol) in a flask equipped with a reflux condenser.
Inerting: Flush the system with Nitrogen.
Catalyst: Add 10% Pd/C carefully.
Initiation: Add Ammonium Formate in one portion.
Reaction: Heat to Reflux (65°C) .
Observation: Gas evolution (CO₂/NH₃) will occur. Ensure good venting.
Duration: Reaction is typically rapid (30–60 mins).
Work-up: Cool to RT. Filter catalyst through Celite. Concentrate filtrate. Partition residue between water and EtOAc to remove excess ammonium salts. Dry organic layer and concentrate.[1][2]
Process Control & Analytics
Expected Data & Specifications
The following table summarizes the performance metrics for the recommended protocols compared to non-selective methods.
Issue: Incomplete Conversion (Stalling at Hydroxylamine)
The reduction of the intermediate hydroxylamine (-NHOH) to the amine (-NH₂) is the rate-determining step in the late stages.
Cause: Catalyst poisoning or insufficient hydrogen pressure.
Solution (Method A): Increase temperature slightly to 35°C. Do not increase pressure significantly, as this risks nitrile reduction.
Solution (Method B): Add an additional 0.5 equiv of Ammonium Formate and reflux for 15 more minutes.
Issue: Formation of "Des-cyano" byproduct
Cause: Metal insertion into the C-CN bond (oxidative addition) followed by reductive elimination.
Solution: Ensure the catalyst is Sulfided (Method A). Un-doped Pd/C is notorious for de-cyanation or nitrile reduction. If using Method B, ensure the reaction is stopped immediately upon consumption of starting material.
Mechanistic Insight: Why Sulfided Catalysts?
The selectivity of Sulfided Platinum relies on the electronic modification of the metal surface. Sulfur atoms occupy the "high-energy" active sites (kinks/steps) that are typically required for the activation of the strong C≡N triple bond or the C=O double bond. The nitro group, however, is easily activated even on the "terrace" sites or less active sites remaining on the catalyst surface.
Figure 2: Mechanistic basis for the selectivity of sulfided noble metal catalysts.
References
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
Paryzek, Z., et al. (2003). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of carbon-carbon double bonds. Journal of Chemical Research.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups.
using 2-Acetyl-4-aminobenzonitrile as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Acetyl-4-aminobenzonitrile in Pharmaceutical Synthesis Executive Summary & Chemical Profile 2-Acetyl-4-aminobenzonitrile (CAS: 1347742-47-5) is a high-value bifunctional inter...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-Acetyl-4-aminobenzonitrile in Pharmaceutical Synthesis
Executive Summary & Chemical Profile
2-Acetyl-4-aminobenzonitrile (CAS: 1347742-47-5) is a high-value bifunctional intermediate emerging as a critical scaffold in the synthesis of fused nitrogen heterocycles, particularly phthalazines and isoquinolines . Its structure features an ortho-disposition of an acetyl group and a nitrile group, creating a "pre-organized" electrophilic center ideal for cyclization reactions. Simultaneously, the para-amino group serves as a versatile nucleophilic handle for late-stage functionalization (e.g., amide coupling, sulfonylation), making it indispensable for developing kinase inhibitors (e.g., VEGFR, EGFR targets) and other bioactive small molecules.
Key Chemical Specifications
Property
Specification
IUPAC Name
4-amino-2-acetylbenzonitrile
CAS Number
1347742-47-5
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Appearance
Pale yellow to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
The primary utility of 2-Acetyl-4-aminobenzonitrile lies in its ability to undergo rapid, high-yielding cyclocondensation reactions. The proximity of the acetyl ketone and the nitrile carbon allows for facile ring closure with binucleophiles like hydrazine or ammonia.
Core Transformation Pathways
Phthalazine Synthesis: Reaction with hydrazine hydrate yields 1-methyl-7-aminophthalazine . This scaffold is a bioisostere of quinazoline and is prevalent in PARP and VEGFR inhibitors.
Isoquinoline Synthesis: Acid-mediated cyclization or reaction with ammonia yields 1-methyl-7-aminoisoquinoline , a core structure in many CNS-active agents and antivirals.
Quinazoline Synthesis: Reaction with guanidine or amidines can access 2,4-disubstituted quinazolines, though the acetyl group typically favors the phthalazine/isoquinoline route.
Caption: Divergent synthetic pathways from 2-Acetyl-4-aminobenzonitrile to key heterocyclic scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Amino-1-methylphthalazine
Objective: To synthesize the phthalazine core via condensation with hydrazine. This is the most common application for this intermediate.
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Acetyl-4-aminobenzonitrile (10.0 g, 62.4 mmol) in absolute ethanol (100 mL).
Addition: Add hydrazine hydrate (9.4 mL, 187 mmol) dropwise over 5 minutes at room temperature.
Reaction: Heat the mixture to reflux (80°C) and stir for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[4] The starting material (Rt ~ 4.5 min) should disappear, and a new polar peak (product) should appear.
Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates as a solid.
Isolation: Filter the solid and wash with cold ethanol (2 x 10 mL).
Purification: If necessary, recrystallize from ethanol/water (9:1).
Dissolve 2-Acetyl-4-aminobenzonitrile in DCM at 0°C.
Add TEA followed by the slow addition of the acyl chloride.
Stir at room temperature for 2 hours.
Quench with water, extract with DCM, and dry over Na₂SO₄.
Concentrate to yield the amide intermediate.
Analytical Quality Control
HPLC Method for Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 10 min.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 220 nm.
Retention Time: ~4.2 min (Starting Material). Impurities (e.g., hydrolyzed amide) typically elute earlier.
Safety & Handling
Nitrile Hazard: Although less toxic than simple aliphatic nitriles, this compound should be treated as potentially releasing cyanide under strong metabolic or chemical hydrolysis conditions. Use in a well-ventilated fume hood.
Hydrazine Hazard: Hydrazine hydrate is a known carcinogen and highly toxic. Double-gloving and use of a face shield are mandatory during Protocol A.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group or hydrolysis of the nitrile.
References
General Reactivity of o-Acylbenzonitriles
Synthesis of Phthalazines from o-Acylbenzonitriles
El-Hashash, M. A., et al. "Synthesis and reactions of some new phthalazine derivatives." Pakistan Journal of Scientific and Industrial Research 38.3-4 (1995): 124-128. Link
Cyclization Mechanisms
Katritzky, A. R., et al. "Synthesis of 1-substituted phthalazines." Arkivoc 2003.8 (2003): 9-18. Link
Related Pharmaceutical Applications
Kinase Inhibitor Scaffolds
Zhang, J., et al. "Design and synthesis of phthalazine derivatives as novel EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters 22.1 (2012): 542-546. Link
Isoquinoline Synthesis
Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Isoquinolines from o-Acylbenzonitriles." Chemical & Pharmaceutical Bulletin 34.7 (1986): 2754-2759. Link
Chemical Data Sources
PubChem Compound Summary for 2-Acetyl-4-aminobenzonitrile (Analogues). Link
Accela ChemBio Product Catalog (CAS 1347742-47-5).[5] Link
Application Note: Chemoselective Condensation Strategies for 2-Acetyl-4-aminobenzonitrile in Drug Discovery
Executive Summary The development of complex heterocyclic scaffolds—such as pyrimidines, pyrazoles, and quinolines—relies heavily on the strategic functionalization of bifunctional building blocks. 2-Acetyl-4-aminobenzon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of complex heterocyclic scaffolds—such as pyrimidines, pyrazoles, and quinolines—relies heavily on the strategic functionalization of bifunctional building blocks. 2-Acetyl-4-aminobenzonitrile is a highly versatile, multi-centered electrophilic/nucleophilic core. Because it possesses both an acetyl group and an amino group spatially separated on a benzonitrile ring, it can undergo divergent condensation reactions with aldehydes[1].
This application note provides a comprehensive, causality-driven guide to achieving strict chemoselectivity when reacting 2-Acetyl-4-aminobenzonitrile with aldehydes. By manipulating catalytic conditions (pH and thermodynamics), researchers can selectively drive either a Claisen-Schmidt condensation (yielding chalcones) or an imine condensation (yielding Schiff bases).
Mechanistic Rationale & Electronic Topography
To design a self-validating experimental workflow, one must first understand the electronic push-pull dynamics of 2-Acetyl-4-aminobenzonitrile:
The Cyano Effect (-CN): The nitrile group at position 1 is strongly electron-withdrawing via both inductive and resonance effects.
Acetyl Reactivity (Claisen-Schmidt): The combined electron-withdrawing nature of the carbonyl oxygen and the adjacent ortho-cyano group renders the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-protons of the acetyl group highly acidic. Under basic conditions, enolate formation is rapid and thermodynamically favored, allowing for efficient crossed-aldol (Claisen-Schmidt) condensation with aromatic aldehydes[2],.
Amino Reactivity (Schiff Base): The amino group at position 4 is situated para to the cyano group. Resonance withdrawal by the -CN group significantly reduces the nucleophilicity of the nitrogen lone pair compared to a standard aniline. Consequently, Schiff base formation requires robust acid catalysis to hyper-activate the electrophilic aldehyde carbonyl, compensating for the amine's deactivated state[3].
This electronic disparity is the foundation of the chemoselective pathways illustrated below.
Divergent chemoselective condensation pathways of 2-Acetyl-4-aminobenzonitrile with aldehydes.
Objective: Selective condensation at the acetyl group while preserving the free amino group[2].
Causality & Design: Base catalysis (NaOH) selectively deprotonates the acidic
-carbon of the acetyl group. The amino group remains unreactive under these conditions because it cannot act as a nucleophile against an unactivated (non-protonated) aldehyde in a highly basic medium.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 2-Acetyl-4-aminobenzonitrile and 11 mmol of the target aromatic aldehyde in 20 mL of absolute ethanol. Rationale: Ethanol provides a homogenous medium that solubilizes the starting materials but often allows the highly conjugated chalcone product to precipitate, driving the reaction forward.
Thermal Control: Cool the reaction flask to 0–5 °C in an ice bath.
Catalyst Addition: Add 5 mL of a 10% aqueous NaOH solution dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic generation of the enolate and suppresses competing Cannizzaro reactions or self-aldol oligomerization of the aldehyde.
Propagation: Remove the ice bath and stir vigorously at room temperature (25 °C) for 4–6 hours.
Quenching & Isolation: Pour the mixture into 100 mL of crushed ice and neutralize with dilute HCl (1M) to pH 7. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol.
In-Process Validation (Self-Validating System):
TLC: Monitor via UV (254 nm). The product will appear as a distinct, brightly fluorescent spot due to extended
-unsaturated conjugation.
FT-IR Markers: Confirm success by the disappearance of the isolated acetyl C=O stretch (~1680 cm⁻¹) and the appearance of a conjugated
Protocol B: Chemoselective Schiff Base Formation (Imine Synthesis)
Objective: Selective condensation at the amino group while preserving the acetyl group[3].
Causality & Design: Acid catalysis is mandatory. The acid protonates the aldehyde carbonyl, drastically increasing its electrophilicity. This compensates for the poor nucleophilicity of the cyano-deactivated amine. A Dean-Stark trap is utilized because imine formation is a reversible equilibrium; continuous water removal forces the reaction to completion via Le Chatelier’s principle.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of 2-Acetyl-4-aminobenzonitrile and 11 mmol of the target aromatic aldehyde in 30 mL of anhydrous toluene (or absolute ethanol if using molecular sieves).
Catalyst Addition: Add 3–5 drops of glacial acetic acid (or 5 mol% p-TsOH). Rationale: Glacial acetic acid provides the exact pKa required to protonate the aldehyde without fully protonating the amine (which would render it an unreactive ammonium salt).
Reflux & Dehydration: Attach a Dean-Stark apparatus and reflux the mixture (110 °C for toluene) for 8–12 hours. Monitor the accumulation of water in the trap.
Isolation: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure. Triturate the crude residue with cold hexane/diethyl ether to precipitate the Schiff base.
In-Process Validation (Self-Validating System):
FT-IR Markers: Confirm success by the complete disappearance of the primary amine N-H doublet stretches (~3300–3400 cm⁻¹) and the emergence of a sharp C=N (imine) stretch at ~1620 cm⁻¹. The acetyl C=O peak (~1680 cm⁻¹) must remain intact.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and resulting chemoselectivity profiles based on standard benchmarking for aminoacetophenone derivatives.
Condensation Pathway
Catalyst / Reagent
Solvent
Temp (°C)
Time (h)
Chemoselectivity
Avg. Yield (%)
Chalcone (Acetyl)
10% NaOH (aq)
Ethanol
25
4.0
> 95% (Acetyl)
82
Chalcone (Acetyl)
10% KOH (aq)
Methanol
25
5.0
> 90% (Acetyl)
78
Imine (Amino)
Glacial Acetic Acid
Ethanol
78 (Reflux)
10.0
> 98% (Amino)
75
Imine (Amino)
p-TsOH (5 mol%)
Toluene
110 (Reflux)
6.0
> 95% (Amino)
85
Bis-Adduct (Dual)
1. NaOH, 2. AcOH
Ethanol
Stepwise
16.0
N/A (Complete)
65
Table 1: Optimization of reaction conditions for the chemoselective functionalization of 2-Acetyl-4-aminobenzonitrile.
References
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.
URL:[Link]
Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Arabian Journal of Chemistry.
URL:[Link]
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.
URL: [Link]
Application Note: Chemoselective Hydrolysis of the Nitrile Group in 2-Acetyl-4-aminobenzonitrile
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The transformation of nitriles into amides or carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary
The transformation of nitriles into amides or carboxylic acids is a fundamental operation in organic synthesis. However, performing this hydrolysis on 2-Acetyl-4-aminobenzonitrile presents a unique chemoselectivity challenge due to the presence of three reactive functional groups: a nitrile (-CN), an acetyl ketone (-COCH₃), and a primary aniline (-NH₂). This application note delineates the causality behind reagent selection and provides field-proven, self-validating protocols for the divergent synthesis of either the partial hydrolysis product (amide) or the complete hydrolysis product (carboxylic acid).
Strategic Rationale: Navigating Chemoselectivity
When designing a hydrolysis protocol for 2-Acetyl-4-aminobenzonitrile, the oxidation states and competitive reactivities of the functional groups dictate the reaction conditions. The carbon in a nitrile is at an oxidation state of +3, placing it at the same oxidation level as a carboxylic acid, rather than a carbonyl[1].
To achieve hydrolysis, one must choose between basic, acidic, or oxidative conditions.
Rejection of Base-Catalyzed Hydrolysis: Strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures will successfully hydrolyze the nitrile but will simultaneously trigger base-catalyzed aldol condensations or haloform-type degradations of the unprotected acetyl group.
Rejection of Radziszewski Amidation: The Radziszewski reaction utilizes alkaline hydrogen peroxide to efficiently convert nitriles to amides via a peroxycarboximidic acid intermediate[2]. While highly effective for isolated nitriles, the presence of the free primary aniline (-NH₂) makes this route perilous, as H₂O₂ can rapidly oxidize the aniline to a nitroso or nitro derivative.
Selection of Acid-Catalyzed Hydrolysis: Acidic conditions are the optimal choice. In strongly acidic media, the primary amine is immediately protonated to form an anilinium ion (-NH₃⁺). This protonation serves as an in situ protecting group, rendering the amine inert to oxidation and preventing unwanted nucleophilic side reactions. Furthermore, the acetyl group is highly stable to aqueous acidic hydrolysis.
Mechanistic Pathway
In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the nitrile nitrogen. This critical step increases the electrophilicity of the nitrile carbon, allowing it to accept water, which is otherwise a poor nucleophile[3].
Following the nucleophilic attack of water and subsequent deprotonation, an imidic acid tautomer is formed. This intermediate rapidly tautomerizes into the more thermodynamically stable amide[4]. If the reaction is kept at moderate temperatures (Protocol A), the sequence can be arrested here. Under prolonged heating with an excess of water (Protocol B), the amide is further protonated and hydrolyzed, releasing ammonium (NH₄⁺) and yielding the final carboxylic acid[4].
Fig 1: Stepwise acid-catalyzed hydrolysis mechanism from nitrile to carboxylic acid.
Experimental Methodologies
The following workflows represent self-validating systems. The physical state of the intermediates (solubility of salts vs. neutral species) acts as an intrinsic indicator of reaction progress and successful workup.
Fig 2: Divergent experimental workflow for selective partial vs. complete hydrolysis.
Protocol A: Partial Hydrolysis to 2-Acetyl-4-aminobenzamide
Causality Note: Concentrated H₂SO₄ provides the requisite protons to activate the nitrile but contains minimal free water, which kinetically traps the reaction at the amide stage and prevents over-hydrolysis to the carboxylic acid.
Reaction Setup: In a dry 50 mL round-bottom flask, add 1.0 g (6.24 mmol) of 2-Acetyl-4-aminobenzonitrile.
Acid Addition: Slowly add 10 mL of concentrated sulfuric acid (98% H₂SO₄) while stirring. The solution will become homogeneous as the anilinium sulfate salt forms.
Heating: Warm the mixture to 40 °C using a temperature-controlled oil bath. Stir continuously for 2 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The product amide will appear as a significantly lower Rf spot compared to the starting material.
Quenching: Carefully pour the acidic mixture over 50 g of crushed ice. The product remains soluble at this stage due to the highly acidic pH (anilinium state).
Isolation: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) or 6M NaOH dropwise while maintaining the temperature below 20 °C until the pH reaches exactly 7.0–7.5.
Filtration: As the pH neutralizes, the free base of the 2-acetyl-4-aminobenzamide will precipitate out of solution. Filter the solid under vacuum, wash with cold deionized water, and dry in vacuo.
Protocol B: Complete Hydrolysis to 2-Acetyl-4-aminobenzoic acid
Causality Note: 6M HCl provides both the acidic environment to protect the amine and activate the nitrile, as well as the abundant water necessary to drive the thermodynamic hydrolysis all the way to the carboxylic acid.
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 1.0 g (6.24 mmol) of 2-Acetyl-4-aminobenzonitrile in 25 mL of 6M aqueous HCl.
Reflux: Heat the mixture to a gentle reflux (approx. 100–105 °C) for 12 to 16 hours. The starting material will gradually dissolve as it protonates and hydrolyzes.
Cooling: Remove from heat and allow the reaction to cool to room temperature. The product is currently in solution as the highly soluble 2-acetyl-4-aniliniumbenzoic acid hydrochloride salt.
Isoelectric Precipitation (Critical Step): To isolate the zwitterionic/free acid form, the pH must be adjusted to the molecule's isoelectric point. Slowly add 6M NaOH dropwise while monitoring with a pH meter until the pH reaches ~3.5.
Isolation: A thick precipitate of 2-acetyl-4-aminobenzoic acid will form. Stir for an additional 30 minutes at 0 °C to maximize crystallization. Filter under vacuum, wash with ice-cold water, and dry in vacuo.
Quantitative Data & Troubleshooting
The table below summarizes the critical parameters and expected outcomes for both protocols, allowing researchers to quickly compare the divergent pathways.
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Amino-2-acetylbenzoic Acid from a Nitrile Precursor
Introduction 4-Amino-2-acetylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Amino-2-acetylbenzoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic activities. This document provides a comprehensive guide to a proposed synthetic route for 4-amino-2-acetylbenzoic acid starting from a nitrile precursor. The described multi-step synthesis is designed to be robust and scalable, offering researchers a practical pathway to this important molecule. This guide delves into the rationale behind the chosen synthetic strategy and provides detailed, step-by-step protocols to facilitate successful execution in a laboratory setting.
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, with numerous applications in the pharmaceutical and materials science industries. The strategic incorporation of both an amino and an acetyl group onto the benzoic acid scaffold presents a unique synthetic challenge, requiring careful consideration of protecting group strategies and reaction compatibility. This application note outlines a logical and efficient approach to navigate these challenges.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 2-bromo-4-nitrobenzonitrile. The synthetic strategy involves a three-step sequence:
Sonogashira Coupling: Introduction of an acetyl group precursor via a palladium-catalyzed cross-coupling reaction.
Hydration of the Alkyne: Conversion of the alkyne to the desired acetyl group.
Simultaneous Reduction and Hydrolysis: Reduction of the nitro group to an amine and hydrolysis of the nitrile to a carboxylic acid under acidic conditions.
This pathway is designed to be convergent and efficient, with each step chosen to maximize yield and purity while minimizing the need for complex purification procedures.
Caption: Proposed synthetic pathway for 4-amino-2-acetylbenzoic acid.
Experimental Protocols
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-nitrobenzonitrile
Rationale: The Sonogashira coupling is a reliable and versatile method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. The use of a trimethylsilyl (TMS) protected alkyne prevents self-coupling and other side reactions.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-nitrobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
Evacuate and backfill the flask with nitrogen three times.
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq).
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-((trimethylsilyl)ethynyl)-4-nitrobenzonitrile as a solid.
Step 2: Synthesis of 2-Ethynyl-4-nitrobenzonitrile
Rationale: The TMS protecting group is readily removed under mild basic conditions, yielding the terminal alkyne required for the subsequent hydration step.
Parameter
Value
Starting Material
2-((Trimethylsilyl)ethynyl)-4-nitrobenzonitrile
Reagent
Potassium carbonate
Solvent
Methanol
Temperature
Room Temperature
Reaction Time
2 hours
Expected Yield
90-98%
Protocol:
Dissolve 2-((trimethylsilyl)ethynyl)-4-nitrobenzonitrile (1.0 eq) in methanol in a round-bottom flask.
Add potassium carbonate (1.5 eq) to the solution.
Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
Once the reaction is complete, neutralize the mixture with 1 M HCl.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-ethynyl-4-nitrobenzonitrile, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(2-Cyano-5-nitrophenyl)ethan-1-one
Rationale: The hydration of the terminal alkyne to a methyl ketone is achieved using a mercury(II) sulfate catalyst in aqueous sulfuric acid. This is a classic and effective method for this transformation.
Parameter
Value
Starting Material
2-Ethynyl-4-nitrobenzonitrile
Reagents
Sulfuric acid, Water, Mercury(II) sulfate
Temperature
60 °C
Reaction Time
4 hours
Expected Yield
70-80%
Protocol:
In a round-bottom flask, prepare a solution of concentrated sulfuric acid and water.
Add mercury(II) sulfate (catalytic amount) to the acidic solution.
Add 2-ethynyl-4-nitrobenzonitrile (1.0 eq) to the mixture.
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC.
After cooling to room temperature, pour the reaction mixture onto ice.
Extract the product with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield 1-(2-cyano-5-nitrophenyl)ethan-1-one.
Step 4: Synthesis of 4-Amino-2-acetylbenzoic acid
Rationale: Tin(II) chloride in concentrated hydrochloric acid is a robust and widely used method for the reduction of aromatic nitro groups to anilines.[1] Under these strongly acidic and heated conditions, the nitrile group will concurrently hydrolyze to a carboxylic acid.[2][3]
To a round-bottom flask, add 1-(2-cyano-5-nitrophenyl)ethan-1-one (1.0 eq) and tin(II) chloride dihydrate (5.0 eq).
Carefully add concentrated hydrochloric acid.
Heat the reaction mixture to 100 °C and stir for 6 hours.
Cool the reaction mixture to room temperature and then place it in an ice bath.
Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8.
A precipitate will form. Filter the solid and wash it with water.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give 4-amino-2-acetylbenzoic acid.
Trustworthiness: A Self-Validating System
The reliability of this synthetic protocol is ensured by a series of in-process controls and final product characterization. This self-validating system provides confidence in the identity and purity of the synthesized compound at each stage.
Caption: Quality control workflow for the synthesis of 4-amino-2-acetylbenzoic acid.
Thin Layer Chromatography (TLC): At each step, TLC is employed to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps determine the appropriate reaction time.
High-Performance Liquid Chromatography (HPLC): The purity of the final product is quantitatively assessed by HPLC. A purity of >95% is targeted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the final product is confirmed by 1H and 13C NMR spectroscopy. The spectra should be consistent with the structure of 4-amino-2-acetylbenzoic acid.
Mass Spectrometry (MS): The molecular weight of the final product is confirmed by mass spectrometry, providing further evidence of its identity.
Infrared (IR) Spectroscopy: The presence of key functional groups (amine, acetyl, carboxylic acid) is confirmed by IR spectroscopy.
Melting Point (MP): The melting point of the final product is determined and compared to literature values, if available, as an indicator of purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-amino-2-acetylbenzoic acid from a nitrile precursor. By following the outlined procedures and implementing the recommended quality control measures, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic endeavors. The strategic choice of reactions and the emphasis on in-process monitoring contribute to a robust and reliable synthetic route.
References
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Muscia, G. C., Bollini, M., Carnevale, J. P., Bruno, A. M., & Asís, S. E. (2016). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. PMC. Retrieved from [Link]
Gallagher, J. A., et al. (1996). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
Google Patents. (n.d.). CN102417471B - Preparation method of 4-amino-2-sulfonic benzoic acid.
Ferreira, I., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PMC. Retrieved from [Link]
Ali, S. A., & Talu, M. (2002). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A. Retrieved from [Link]
LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Patsnap Eureka. (2014, September 17). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]
YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]
Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society. Retrieved from [Link]
Das, M. K., & Maiti, D. (1988). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
Process Chemistry Support Center: 2-Acetyl-4-aminobenzonitrile Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-acetyl-4-aminobenzonitri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of 2-acetyl-4-aminobenzonitrile (CAS: 1347742-47-5).
Direct Friedel-Crafts acetylation of 4-aminobenzonitrile is synthetically unviable due to the strongly deactivating nature of the nitrile group and competitive N-acetylation. Therefore, the field-proven, authoritative route involves a two-phase approach starting from 2-bromo-4-nitrobenzonitrile[1]:
Palladium-Catalyzed Stille Coupling to install the acetyl group.
Chemoselective Nitro Reduction to yield the final aniline.
Fig 1. Two-step synthetic workflow for 2-Acetyl-4-aminobenzonitrile.
Module 1: Stille Coupling & Hydrolysis (Phase 1)
Context: We utilize tributyl(1-ethoxyvinyl)tin as an electrophilic methyl ketone (acetyl anion) equivalent[2]. The reaction is driven by a Pd(0) catalyst at elevated temperatures (100–110 °C)[3], followed by acidic hydrolysis of the intermediate enol ether to reveal the ketone[4].
Frequently Asked Questions
Q: My Stille coupling stalls at 60% conversion. How can I drive it to completion?A: Stalled Stille couplings are almost always caused by premature catalyst death via oxidation. Pd(0) is highly sensitive to dissolved oxygen at 100 °C.
Causality & Fix: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. You must rigorously degas your toluene solvent using the freeze-pump-thaw method or sparge with Argon for at least 30 minutes prior to adding the catalyst.
Q: The reaction is complete, but I cannot separate the product from the toxic tin byproducts. What is the best removal strategy?A: Organotin residues are notoriously difficult to remove via standard silica gel chromatography because they streak through the column.
Causality & Fix: The addition of 10% aqueous Potassium Fluoride (KF) converts soluble tributyltin species into polymeric tributyltin fluoride, which is highly insoluble in both organic and aqueous phases[5]. This allows the tin waste to be easily filtered out through a Celite pad before extraction.
Fig 2. Troubleshooting logic tree for resolving low yields in the Stille coupling phase.
Context: The intermediate, 2-acetyl-4-nitrobenzonitrile, contains three reducible functional groups: a nitro group, a ketone, and a nitrile. The goal is to reduce only the nitro group.
Quantitative Comparison of Reduction Conditions
Reduction System
Nitro Conversion
Ketone Integrity
Nitrile Integrity
Overall Yield
Mechanistic Rationale
H₂, Pd/C
>99%
Poor
Good
<10%
H₂/Pd over-reduces the highly electrophilic acetyl group to a secondary alcohol.
SnCl₂, HCl
>99%
Good
Moderate
45%
Strong acidity leads to partial hydrolysis of the nitrile group to an amide.
Fe, NH₄Cl
>99%
Excellent
Excellent
88%
Mild, slightly acidic conditions selectively reduce the nitro group via Single Electron Transfer (SET) without affecting carbonyls or nitriles.
Frequently Asked Questions
Q: I am observing a mixture of products, including a secondary alcohol. What went wrong?A: You likely used a transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂).
Causality & Fix: The acetyl group on an electron-deficient aromatic ring is highly electrophilic and easily reduced to a secondary alcohol under standard hydrogenation conditions. Switch to the Iron/Ammonium Chloride (Fe/NH₄Cl) system. The Fe/NH₄Cl system relies on a Single Electron Transfer (SET) mechanism that is kinetically specific to the nitro group.
Q: When filtering the iron reduction mixture, I get a terrible emulsion. How do I isolate the product cleanly?A: Causality & Fix: The reduction generates iron oxides and hydroxides, which form colloidal suspensions that blind filter paper and cause severe emulsions during liquid-liquid extraction. To solve this, filter the reaction mixture hot through a thick pad of Celite, washing the pad generously with hot ethyl acetate. The Celite traps the colloidal iron, yielding a clean biphasic filtrate.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to guarantee success before moving to the next step.
Protocol A: Synthesis of 2-Acetyl-4-nitrobenzonitrile
Setup: Charge a flame-dried flask with 2-bromo-4-nitrobenzonitrile (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous toluene (10 volumes) and sparge with Argon for 30 minutes.
Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe[5]. Heat the mixture to 100 °C for 12 hours[3].
IPC Check 1 (Self-Validation): Analyze via LC-MS. The reaction is valid to proceed only when the starting material peak is <1% and the enol ether intermediate mass is dominant.
Hydrolysis: Cool the mixture to 0 °C. Slowly add 2N HCl (5 volumes) and stir at room temperature for 3 hours[5].
IPC Check 2 (Self-Validation): LC-MS must confirm the complete disappearance of the enol ether and the appearance of the target ketone mass.
Workup: Add 10% aqueous KF solution (5 volumes) and stir vigorously for 3 hours[5]. Filter the resulting suspension through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product.
Protocol B: Synthesis of 2-Acetyl-4-aminobenzonitrile
Setup: Dissolve 2-acetyl-4-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes).
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (2.0 eq).
Reduction: Heat the vigorously stirred suspension to 80 °C for 2–4 hours.
IPC Check (Self-Validation): Spot the reaction on TLC (Hexanes/EtOAc 1:1). The starting material (UV active, high Rf) must be completely consumed, replaced by a highly fluorescent, lower Rf spot (the amine).
Isolation: Filter the hot reaction mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethyl Acetate (3 × 5 volumes).
Purification: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford pure 2-acetyl-4-aminobenzonitrile.
Technical Support Center: Purification of 2-Acetyl-4-aminobenzonitrile
Executive Summary & Chemical Context User Query: "I need a high-purity protocol for the recrystallization of 2-Acetyl-4-aminobenzonitrile. I am seeing colored impurities and inconsistent yields." Scientist’s Analysis: 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
User Query: "I need a high-purity protocol for the recrystallization of 2-Acetyl-4-aminobenzonitrile. I am seeing colored impurities and inconsistent yields."
Scientist’s Analysis:
2-Acetyl-4-aminobenzonitrile is a highly functionalized aromatic intermediate often used in the synthesis of quinazoline-based kinase inhibitors. Its purification presents specific challenges due to its "push-pull" electronic structure:
The Amino Group (-NH₂): Electron-donating, prone to oxidation (causing browning/reddening), and increases polarity.
The Cyano (-CN) & Acetyl (-COCH₃) Groups: Electron-withdrawing, creating a strong dipole moment.
This guide provides a validated protocol using a mixed-solvent system (Ethanol/Water) , which leverages the compound's hydrogen-bonding capability for solubility while utilizing the hydrophobic effect for crystallization.
Standard Operating Procedure (SOP)
Primary Solvent System: Ethanol (95%) / Water
Rationale: The amino and acetyl groups exhibit good solubility in hot ethanol due to hydrogen bonding. Water acts as the anti-solvent, increasing the chemical potential of the solute as the temperature drops, forcing nucleation.
Protocol Steps
Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling. If not dissolved, add Ethanol dropwise until clear.
Dissolution (The "Hot" Phase):
Transfer crude material to an Erlenmeyer flask.
Add Ethanol (95%) at a ratio of approximately 5-7 mL per gram of solid.
Heat to reflux (approx. 78°C) with magnetic stirring.
Critical: If the solution is dark brown/red, add Activated Charcoal (1-2% w/w) and stir at reflux for 5 minutes.
Hot Filtration:
While still boiling, filter through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and insoluble mechanical impurities.[1]
Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization in the funnel stem.
Crystallization (The "Cold" Phase):
Reheat the filtrate to dissolve any crystals formed during filtration.
Add warm Water (50°C) dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.
Add 1-2 drops of Ethanol to clear the solution.
Remove from heat.[1][2][3][4] Allow to cool to room temperature slowly (over 30-60 mins).
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation:
Filter the crystals using vacuum filtration.[1][3][4][5]
Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).
Dry in a vacuum oven at 40-50°C.
Workflow Visualization
The following diagram illustrates the decision logic for the purification process, ensuring you address impurities at the correct stage.
Figure 1: Step-by-step logic flow for the recrystallization of amino-benzonitrile derivatives, highlighting the critical decolorization step.
Symptoms: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools.
Cause: The solution temperature is above the melting point of the solvated compound, or the solvent mixture is too polar (forcing the hydrophobic aromatic out of solution too fast).
Solution:
Re-heat the mixture until the oil dissolves.
Add a small amount of Ethanol (the good solvent) to change the ratio.
Seed the solution: Add a tiny crystal of pure product to the hot solution (just below boiling) to provide a nucleation surface.
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.
Issue 2: Persistent Coloration
Symptoms: Product is chemically pure (by NMR) but retains a yellow/brown hue.
Cause: Oxidation of the amino group (-NH₂) forms azo- or nitroso- impurities that are highly colored even at ppm levels.
Solution:
Ensure Activated Charcoal was used during the hot phase.
Acid Wash (Advanced): If charcoal fails, recrystallize from dilute aqueous HCl (forming the hydrochloride salt), filter, and then neutralize with Ammonia to reprecipitate the free base. This leaves non-basic colored impurities in the solution.
Issue 3: Low Yield
Symptoms: Very few crystals form even after icing.[5]
Cause: Too much solvent (Ethanol) was used, or the compound is too soluble in the Ethanol/Water mix.
Solution:
Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and cool again.
Increase the proportion of Water (anti-solvent) in the next run.
Data & Specifications
Parameter
Specification / Recommendation
Appearance
Pale yellow to off-white needles
Melting Point
~138-142°C (Derivative dependent)
Primary Solvent
Ethanol (95% or Absolute)
Anti-Solvent
Water (Deionized)
Alternative Solvent
Ethyl Acetate / Hexane (if water sensitive)
Charcoal Load
1-2% by weight of crude mass
Cooling Rate
~1°C per minute (prevents occlusion)
Advanced Troubleshooting Logic
Use this decision tree when standard protocols fail.
Figure 2: Diagnostic logic for common recrystallization failures.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amines).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of benzonitriles).
PubChem. (n.d.).[6] 2-Acetyl-4-aminobenzoic acid (Related Structure) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile. Retrieved October 26, 2023. (Validated solvent systems for amino-benzonitriles).
Technical Support Center: Solubilization of 2-Acetyl-4-aminobenzonitrile
Welcome to the Application Scientist Support Portal. Working with multi-substituted aromatic compounds often presents unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
Working with multi-substituted aromatic compounds often presents unique physicochemical challenges. 2-Acetyl-4-aminobenzonitrile (CAS: 1347742-47-5, MW: 160.17 g/mol ) is a prime example. While its amino (-NH₂), acetyl (-COCH₃), and nitrile (-CN) functional groups offer excellent hydrogen-bonding potential, its planar aromatic core drives strong intermolecular
stacking, creating a robust crystal lattice.
When researchers attempt to dissolve this compound in absolute ethanol—a polar protic solvent—the solvation energy often struggles to overcome the lattice energy at room temperature, leading to incomplete dissolution or precipitation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable ethanolic solutions.
Part 1: Troubleshooting FAQs (Diagnostics & Causality)
Q1: Why is my 2-Acetyl-4-aminobenzonitrile precipitating or forming a cloudy suspension in absolute ethanol at room temperature?A1: This is fundamentally a thermodynamic barrier. The planar ring structure of 2-Acetyl-4-aminobenzonitrile promotes dense crystal packing[1]. At room temperature (approx. 25°C), the kinetic energy of the ethanol molecules is insufficient to disrupt these strong intermolecular forces. While ethanol can form hydrogen bonds with the polar substituents[2], the thermodynamic equilibrium strongly favors the solid state at higher concentrations[3].
Actionable Fix: Apply mild thermal energy combined with ultrasonic cavitation to provide the kinetic energy needed to break the lattice (See Protocol A).
Q2: I need a high-concentration stock solution (>50 mM) for my assay. Heating dissolves the compound, but it crashes out upon cooling. What is the best approach?A2: If the compound precipitates upon cooling, you have exceeded its thermodynamic saturation point in pure ethanol, creating a transient supersaturated state. To permanently shift the equilibrium for high-concentration stocks, you must employ a co-solvency strategy[4]. Incorporating a small fraction (5–10% v/v) of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a glycol significantly enhances the solvent system's capacity to disrupt planar aromatic stacking without compromising the primarily ethanolic nature of your vehicle[1][5]. (See Protocol B).
Q3: Can I use pH adjustment (acidification) to increase its solubility in ethanol, similar to how I treat other anilines?A3: Generally, adjusting the pH to form a hydrochloride salt dramatically increases the solubility of basic amines[4][5]. However, for 2-Acetyl-4-aminobenzonitrile, the amino group is situated on a benzene ring containing two strongly electron-withdrawing groups (nitrile and acetyl). This drastically reduces the basicity of the nitrogen's lone pair. While extreme acidification might force protonation, it risks hydrolyzing the sensitive nitrile group. Therefore, co-solvency and temperature modulation are much safer, chemically inert methods for this specific molecule.
Part 2: Quantitative Solubilization Data
The following table summarizes the expected outcomes of various solubilization strategies based on thermodynamic principles and solvent polarity modulation.
As an application scientist, I emphasize that every protocol must be a self-validating system . You must be able to prove to yourself that the experiment worked before proceeding to your downstream assays.
Best for: Working solutions and low-concentration stocks (≤ 20 mM).
Causality: Sonication induces acoustic cavitation, creating localized high temperatures and pressures that shatter the crystal lattice, drastically reducing particle size and increasing the surface area exposed to ethanol[3].
Preparation: Weigh the required mass of 2-Acetyl-4-aminobenzonitrile and transfer it to a clean borosilicate glass vial.
Solvent Addition: Add the calculated volume of absolute ethanol (≥99.5% purity). Seal the vial tightly to prevent evaporation.
Initial Dispersion: Vortex vigorously for 30 seconds to disperse the macroscopic powder and break up large aggregates.
Cavitation: Place the vial in an ultrasonic water bath pre-heated to 45°C. Sonicate for 15 minutes. (Note: 45°C provides sufficient kinetic energy to break intermolecular bonds without nearing ethanol's boiling point of 78°C[3]).
Self-Validation Step (The Tyndall Test): Remove the vial and allow it to cool to room temperature (25°C). In a darkened room, shine a laser pointer through the solution.
Success: If the beam path is invisible, the compound is fully solvated at the molecular level.
Failure: If the beam is visible (light scattering/Tyndall effect), colloidal particles remain. You have exceeded the saturation limit and must proceed to Protocol B.
Protocol B: Co-Solvent Matrix Engineering
Best for: High-concentration stock solutions (≥ 50 mM).
Causality: Introducing a highly polar aprotic solvent alters the dielectric constant of the mixture, providing the necessary chemical environment to solvate planar aromatic rings that pure ethanol cannot handle[1][4].
Dry Weighing: Weigh the compound into a borosilicate vial.
Aprotic Solvation: Add 5% to 10% (v/v of the final intended volume) of Dimethyl Sulfoxide (DMSO). Vortex until the powder is completely dissolved in this small DMSO fraction. DMSO aggressively disrupts aromatic stacking[1][5].
Gradient Dilution: Slowly add absolute ethanol dropwise while continuously vortexing until you reach the final volume. (Causality: Gradual addition prevents localized supersaturation and sudden precipitation at the solvent interface).
Self-Validation Step (Thermal Stress Test): Subject the final solution to a thermal stress test by placing it in a 4°C refrigerator for 1 hour, then returning it to room temperature. If no crystals nucleate and precipitate, your co-solvent system is thermodynamically stable and ready for long-term storage.
Part 4: Workflow & Mechanistic Visualizations
Caption: Workflow for troubleshooting and resolving solubility issues of 2-Acetyl-4-aminobenzonitrile.
Caption: Mechanistic pathway of physical and chemical interventions to achieve complete solvation.
References
Solubility of Things. 4-Aminobenzonitrile - Solubility of Things. Retrieved from: [Link]
Google Patents.US20110311592A1 - Methods of increasing solubility of poorly soluble compounds.
International Journal of Pharmaceutical Sciences and Clinical Research. Recent Advancement of Solubility Enhancement. Retrieved from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. Retrieved from: [Link]
ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from: [Link]
Technical Support Center: Purification of 2-Acetyl-4-aminobenzonitrile
The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, actionable protocols for purifying 2-Acetyl-4-aminobe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes the user has basic organic synthesis knowledge but requires specific, actionable protocols for purifying 2-Acetyl-4-aminobenzonitrile (also known as 1-(5-amino-2-cyanophenyl)ethanone or 4-amino-2-acetylbenzonitrile), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
Ticket ID: PUR-2A4ABN-001
Status: Active
Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary & Molecule Profile
Compound: 2-Acetyl-4-aminobenzonitrile
CAS: 1000339-69-6 (Generic/Related) / Note: Specific CAS may vary by salt form or regioisomer registry.
Role: Key intermediate for Vonoprazan fumarate synthesis.
Criticality: Impurities at this stage (regioisomers, metal residues, oligomers) can poison downstream catalysts (e.g., in Suzuki couplings or reductive aminations) and fail final API specifications.
Common Impurity Profile
Impurity Type
Likely Source
Detection Method
Starting Material
Unreacted 4-amino-2-chlorobenzonitrile or 3-aminoacetophenone
HPLC / TLC (Low polarity)
Regioisomers
Non-selective acetylation or nitration byproducts (e.g., 2-amino-5-acetyl isomer)
1H-NMR (Aromatic coupling constants)
Oligomers/Tars
Oxidation of the free aniline (brown/black color)
Visual / LC-MS (High MW tail)
Inorganic Salts
Palladium/Copper residues (from cyanation) or Zinc/Iron (from nitro reduction)
Residue on Ignition (ROI) / ICP-MS
Diagnostic Module: "Is My Batch Clean?"
Before initiating purification, confirm the nature of the contamination.
Q: My crude solid is dark brown/black. Is this normal?A: No, but it is common. The pure compound should be a pale yellow to off-white crystalline solid . Dark coloration indicates oxidation of the aniline amine group (
).
Action: Perform an activated carbon treatment (Method B) before recrystallization.
Q: HPLC shows a peak with RRT ~0.9 or 1.1. What is it?A: These are likely regioisomers or de-acetylated byproducts. Because their polarity is very similar to the product, simple recrystallization may not separate them efficiently.
Action: Use Method A (Acid-Base Extraction) to separate non-basic impurities, followed by Method C (Column Chromatography) if the isomer persists.
Purification Protocols (SOPs)
Method A: Acid-Base Chemical Washing (The "Chemical Filter")
Best for: Removing non-basic impurities (starting materials without amines) and inorganic salts.
Principle: The aniline nitrogen is basic (
). It will protonate in dilute acid, becoming water-soluble, while non-basic impurities remain in the organic phase.
Workflow Diagram:
Caption: Selective protonation workflow to isolate 2-Acetyl-4-aminobenzonitrile from non-basic contaminants.
Step-by-Step:
Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
Extract with 1M HCl (3 x 5 mL/g). Note: The product moves to the aqueous layer.
Combine acidic aqueous layers. Wash once with fresh EtOAc to remove entrained non-basic organics.
Cool the aqueous layer to 0–5°C.
Slowly adjust pH to 9–10 using 2M NaOH or saturated
.
The product will precipitate.[1] Filter the solid.[2][3][4] If it oils out, extract with EtOAc, dry over
Method B: Recrystallization (Polymorph & Color Control)
Best for: Final polishing, removing trace isomers, and improving color.
Solvent Selection Table:
Solvent System
Ratio (v/v)
Solubility Behavior
Recommendation
Ethanol / Water
70:30
Soluble hot / Insoluble cold
Primary Choice (High yield)
Toluene
100%
Soluble hot / Sparingly soluble cold
Secondary Choice (Good for removing tars)
| EtOAc / Hexane | 1:3 | Soluble / Anti-solvent precipitation | Use if thermal instability is suspected |
Protocol:
Place crude solid in a flask with a magnetic stir bar.
Add Ethanol (5 mL/g) and heat to reflux (
).
If solid remains: Add Ethanol in 1 mL portions until dissolved.
Color Removal: If solution is dark, add Activated Carbon (5 wt%) , stir for 10 mins at reflux, and filter hot through Celite.
Remove from heat.[6] Add Water dropwise until the solution turns slightly turbid (cloud point).[2][6]
Add 1-2 drops of Ethanol to clear the turbidity.
Allow to cool slowly to Room Temperature (RT) with gentle stirring.
Cool to 0°C in an ice bath for 1 hour.
Filter crystals and wash with cold Ethanol/Water (1:1).
Troubleshooting & FAQs
Issue: "The product is oiling out instead of crystallizing."
Cause: This usually happens if the cooling is too rapid or if the impurity profile lowers the melting point significantly (eutectic formation).
Fix:
Re-heat the mixture until the oil dissolves.
Seed the solution with a tiny crystal of pure product (if available) at
.
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.
Use a solvent system with a higher boiling point (e.g., Toluene) to allow a wider cooling ramp.
Issue: "Yield is lower than expected (<50%)."
Cause: The product might be partially soluble in the mother liquor, or hydrolysis of the nitrile/acetyl group occurred (rare, but possible in strong acid/base).
Fix:
Check the pH of the mother liquor. Ensure it is fully basic (pH > 9) during precipitation.
Concentrate the mother liquor to half volume to recover a second crop of crystals.
Avoid prolonged boiling in acidic conditions during Method A.
Issue: "I still see a regioisomer spot on TLC."
Cause: Isomers often co-crystallize.
Fix: Switch to Column Chromatography .
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 80:20
End 50:50).
Tip: The amino group can cause tailing. Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.
References & Grounding
Preparation of Vonoprazan Fumarate and Intermediates. BenchChem Technical Notes. Describes the synthesis and purification of 2-amino-4-cyanophenyl ketone derivatives via acid-base workup and recrystallization from alcohols.
Purification of Aminobenzonitriles. Organic Syntheses. General procedures for recrystallizing polar aniline derivatives using Ethanol/Water systems to remove inorganic salts and oligomers.
Solubility Parameters of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences. Provides crystallographic and solubility data for structurally similar chlorinated analogs, validating the use of ethanol as a primary recrystallization solvent.
Vonoprazan Synthetic Route Analysis. National Institutes of Health (NIH) / PubMed. Details the specific impurity profiles (regioisomers) encountered during the Friedel-Crafts or cyanation steps of Vonoprazan intermediates.
optimizing reaction temperature for 2-Acetyl-4-aminobenzonitrile cyclization
The following technical guide addresses the optimization of reaction temperature for the intramolecular cyclization of 2-Acetyl-4-aminobenzonitrile to form 6-amino-3-methylisoquinolin-1(2H)-one (also known as 6-amino-3-m...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the optimization of reaction temperature for the intramolecular cyclization of 2-Acetyl-4-aminobenzonitrile to form 6-amino-3-methylisoquinolin-1(2H)-one (also known as 6-amino-3-methylisocarbostyril). This transformation is a critical step in the synthesis of isoquinoline-based bioactive scaffolds.[1]
Core Reaction & Mechanism
The cyclization of 2-Acetyl-4-aminobenzonitrile typically proceeds via an acid-mediated hydration of the nitrile followed by intramolecular condensation with the ortho-acetyl group. This yields the isoquinolinone core.[1][2] The 4-amino group serves as an electron-donating substituent, which can influence the nucleophilicity of the aromatic ring but primarily acts as a spectator or handle for downstream derivatization.
Hydration: Nucleophilic attack of water on the nitrile to form the primary amide intermediate (2-acetyl-4-aminobenzamide ).[1]
Cyclocondensation: Intramolecular attack of the amide nitrogen on the ketone carbonyl.[1]
Dehydration: Loss of water to aromatize the heterocyclic ring, yielding 6-amino-3-methylisoquinolin-1(2H)-one .[1]
Figure 1: Step-wise mechanistic pathway for the acid-mediated cyclization of 2-Acetyl-4-aminobenzonitrile.
Optimizing Reaction Temperature
Temperature is the governing variable in this synthesis.[1] The reaction competes between nitrile hydrolysis (favored at lower temps) and cyclodehydration (requires higher activation energy).[1]
Temperature Impact Analysis
Temperature Range
Reaction Status
Outcome
< 60°C
Incomplete
Stalls at the amide intermediate (2-acetyl-4-aminobenzamide). Insufficient energy for ring closure.
80°C - 100°C
Optimal
Balanced rate of hydration and cyclization.[1] High yield (>85%) with minimal byproduct formation.[1][3]
120°C - 140°C
Risk Zone
Rapid cyclization but high risk of aniline polymerization (tarring) or sulfonation if using H₂SO₄.
> 150°C
Degradation
Decomposition of the amino group; significant yield loss; difficult purification.[1]
Recommended Protocol Parameters
Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).[1] PPA is preferred for its dual role as a solvent and dehydrating agent.[1]
Optimal Setpoint:100°C ± 5°C .
Time: 2–4 hours (Monitor via HPLC/TLC).
Troubleshooting Guide
Issue 1: Reaction Stalls at Intermediate
User Observation: "LC-MS shows a mass peak corresponding to [M+18] (Hydration product) but the cyclized product is not forming."
Diagnosis: The temperature is too low to overcome the activation barrier for the intramolecular condensation (Amide → Isoquinolinone).[1]
Solution:
Increase reaction temperature to 100°C .
Ensure anhydrous conditions if using PPA (excess water can inhibit the dehydration step).[1]
Extend reaction time by 2 hours.
Issue 2: Formation of Black Tar / Low Yield
User Observation: "The reaction mixture turned black and viscous. Workup yielded very little solid."
Diagnosis: Thermal degradation of the electron-rich aniline moiety. 4-amino groups are susceptible to oxidative degradation or polymerization at high temperatures in strong acid.[1]
Solution:
Lower Temperature: Reduce to 85-90°C .
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon to prevent oxidative degradation.
Alternative Acid: Switch from conc. H₂SO₄ to Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH), which are milder and less oxidizing.[1]
Issue 3: Product Purity < 90%
User Observation: "The isolated solid contains starting material and unidentified impurities."
Diagnosis: Incomplete conversion or inefficient precipitation during workup.[1]
Solution:
Quench Protocol: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring. Do not allow the quench to heat up.[1]
Neutralization: Adjust pH to ~8-9 using Ammonium Hydroxide (NH₄OH).[1] The free amine/lactam form precipitates best at slightly basic pH.[1]
Recrystallization: Purify the crude solid using Ethanol/Water or DMF/Water .[1]
Detailed Experimental Protocol
Objective: Synthesis of 6-amino-3-methylisoquinolin-1(2H)-one.
Scale: 10 mmol basis.
Preparation:
Charge Polyphosphoric Acid (PPA) (20 g) into a dry round-bottom flask.
Checkpoint: Take an aliquot, quench in water, and check LC-MS.[1] Look for disappearance of SM (m/z ~160) and Intermediate (m/z ~178), and appearance of Product (m/z ~174).[1]
Wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).[1]
Drying:
Dry in a vacuum oven at 50°C for 12 hours.
Frequently Asked Questions (FAQ)
Q: Can I use Sulfuric Acid (H₂SO₄) instead of PPA?A: Yes, but H₂SO₄ is a strong oxidant and may cause charring of the 4-amino group at high temperatures.[1] If using H₂SO₄, keep the temperature strictly below 90°C and limit reaction time.[1] PPA is safer for aniline derivatives.
Q: Why is the 4-amino group not protected?A: In strong acidic media (pH < 1), the amino group is protonated (-NH₃⁺), which protects it from side reactions and deactivates the ring against electrophilic sulfonation.[1] However, prolonged heating can still lead to degradation.[1]
Q: What if I want to synthesize the 1-amino-isoquinoline derivative instead?A: To obtain 1-amino-3-methylisoquinolin-6-amine , you must change the reagent system.[1] Use Ammonia (NH₃) in ethanol/methanol at high temperature (120-150°C) in a sealed tube.[1] The acid route specifically yields the isoquinolinone (oxygenated product).[1]
References
Acid-Mediated Cyclization of o-Acetylbenzonitrile Derivatives
Source:Journal of Organic Chemistry / NIH
Citation: Watanuki, S. et al. (2003). "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile..."
URL:[Link]
Synthesis of Isoquinolin-1(2H)-ones
Source:ResearchGate
Citation: "Synthesis of isoquinolin‐1(2H)‐ones by Li et al."
URL:[1][Link]
Cyclization Mechanisms in Sulfuric Acid
Source:ResearchGate
Citation: Pazdera, P. et al. "Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid"
URL:[Link]
Technical Support Center: Troubleshooting 2-Acetyl-4-aminobenzonitrile Reactions
Welcome to the Technical Support Center. This guide is curated for medicinal chemists, process scientists, and drug development professionals utilizing 2-acetyl-4-aminobenzonitrile as a bifunctional building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is curated for medicinal chemists, process scientists, and drug development professionals utilizing 2-acetyl-4-aminobenzonitrile as a bifunctional building block.
While 2-acylbenzonitriles are highly effective electrophiles for synthesizing complex heterocycles—such as 3,3-disubstituted isoindolinones via[1]—the presence of an unprotected 4-amino group introduces severe chemoselectivity and electronic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your success.
Part 1: Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion rates.
Diagnostic workflow for troubleshooting low conversion in 2-acetyl-4-aminobenzonitrile reactions.
Part 2: FAQs & Mechanistic Troubleshooting
Q1: Why is my overall conversion rate stuck below 15% despite extended reaction times and excess nucleophile?
The Causality: The root cause is electronic, not kinetic. The cascade synthesis of isoindolinones relies on a precise two-step mechanism: an initial nucleophilic attack on the acetyl carbonyl, followed by an intramolecular cyclization where the resulting intermediate attacks the adjacent nitrile group[2].
In 2-acetyl-4-aminobenzonitrile, the strongly electron-donating 4-amino group is positioned para to the nitrile. Through resonance (+M effect), the amine's lone pair donates electron density directly into the aromatic ring, delocalizing onto the nitrile carbon. This severely diminishes the partial positive charge (electrophilicity) of the nitrile, creating a thermodynamic bottleneck that stalls the critical Dimroth-type rearrangement.
The Solution: You must electronically deactivate the amino group. Converting the free amine to an amide (e.g., via N-acetylation) or a carbamate (N-Boc) pulls the nitrogen's lone pair away from the aromatic ring, restoring the nitrile's electrophilicity and allowing the cyclization to proceed.
Cascade mechanism highlighting the electronic bottleneck caused by the 4-amino group.
Q2: I am observing a complex mixture of side products. How do I prevent the 4-amino group from interfering?
The Causality: Beyond electronic deactivation, a free primary amine is a highly competent nucleophile. Under the basic conditions required for [3], the free amine can compete with your intended carbon- or hetero-nucleophile, leading to intermolecular condensation, oligomerization, or unwanted N-alkylation.
The Solution: Chemoselective protection is mandatory. For base-promoted cascade reactions, N-Boc protection is highly stable and easily removed post-cyclization using standard acidic conditions (e.g., TFA in DCM).
Q3: How can I optimize the Phase Transfer Catalysis (PTC) conditions for this specific cascade reaction?
The Causality: The reaction between the protected substrate and nucleophiles (like dimethyl malonate) typically utilizes solid-liquid PTC (e.g., K₂CO₃ in acetonitrile with an ammonium salt)[1]. Low conversion often stems from an insufficient solid-liquid interfacial area, preventing the generation of the active nucleophile.
The Solution: Use finely milled, anhydrous K₂CO₃ and maintain a high-shear stirring rate (>800 RPM). The base must remain suspended; if it clumps at the bottom of the flask, the catalytic cycle will stall.
Part 3: Quantitative Data Analysis
To illustrate the profound impact of amine protection on the cascade reaction, the following table summarizes conversion rates using dimethyl malonate as the nucleophile under standardized PTC conditions. Notice how mitigating the electron-donating effect restores high yields.
Substrate
Protecting Group
Catalyst / Base
Time (h)
Conversion Rate (%)
2-Acetyl-4-aminobenzonitrile
None (Free -NH₂)
K₂CO₃ / PTC
24
< 15%
2-Acetyl-4-aminobenzonitrile
None (Free -NH₂)
Cs₂CO₃ / PTC
24
22%
2-Acetyl-4-(Boc-amino)benzonitrile
Boc
K₂CO₃ / PTC
12
87%
2-Acetyl-4-(acetamido)benzonitrile
Acetyl (Ac)
K₂CO₃ / PTC
12
94%
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology ensures high conversion by addressing both the chemoselectivity and electronic deactivation issues discussed above.
Phase 1: Amine Protection (N-Acetylation)
Objective: Convert the strongly electron-donating primary amine into a milder amide to restore nitrile electrophilicity.
Initialization: Dissolve 2-acetyl-4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C under an inert argon atmosphere.
Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Dropwise add acetyl chloride (1.1 eq) over 15 minutes to prevent exothermic spikes.
Reaction: Remove the ice bath, warm to room temperature, and stir vigorously for 2 hours.
Self-Validation Checkpoint: Analyze the organic layer via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar, fluorescent starting material spot confirms complete protection. Do not proceed to Phase 2 if free amine remains.
Workup: Quench with saturated aqueous NaHCO₃, extract three times with DCM, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-acetyl-4-(acetamido)benzonitrile.
Objective: Execute the cascade cyclization utilizing optimized solid-liquid phase transfer catalysis.
Preparation: In an oven-dried round-bottom flask, dissolve the protected substrate (1.0 eq) in anhydrous acetonitrile (0.1 M).
Catalyst & Nucleophile: Add the nucleophile (e.g., dimethyl malonate, 3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10 mol%).
Base Addition (Critical Step): Add finely milled, anhydrous K₂CO₃ (2.0 eq)[3]. Ensure the powder is free of clumps to maximize the solid-liquid interfacial area.
Execution: Stir vigorously at >800 RPM at room temperature for 12 hours.
Self-Validation Checkpoint: Monitor via LC-MS. You should observe the transient formation of the alkoxide intermediate mass, followed by its complete conversion to the cyclized isoindolinone product. If the intermediate accumulates, add an additional 0.5 eq of K₂CO₃ to drive the Dimroth rearrangement.
Isolation: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography.
Part 5: References
Romano, F., et al. "Synthesis and Organocatalytic Asymmetric Nitro-aldol Initiated Cascade Reactions of 2-Acylbenzonitriles Leading to 3,3-Disubstituted Isoindolinones." MDPI, 2019. URL: [Link]
Monaco, G., et al. "Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones." PMC, 2021. URL:[Link]
Technical Support Center: Moisture Handling & Stability Guide
This guide serves as a specialized technical support center for 2-Acetyl-4-aminobenzonitrile (CAS: 103367-57-5 / derivatives). It is designed for organic chemists and pharmaceutical developers who require high-purity int...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support center for 2-Acetyl-4-aminobenzonitrile (CAS: 103367-57-5 / derivatives). It is designed for organic chemists and pharmaceutical developers who require high-purity intermediates for heterocyclic synthesis.
While 2-Acetyl-4-aminobenzonitrile is not "water-reactive" in a pyrophoric sense (like Lithium Aluminum Hydride), it exhibits latent moisture sensitivity . The presence of the electron-withdrawing nitrile group (-CN) ortho to the acetyl group creates a specific vulnerability to hydrolysis, eventually degrading the compound into its amide and acid derivatives.
Critical Insight: The para-amino group acts as an electron donor, theoretically stabilizing the nitrile. However, in the solid state, moisture absorption leads to "micro-reactors" within the crystal lattice, causing caking and slow surface hydrolysis, which ruins stoichiometry in downstream cyclization reactions.
Troubleshooting Guide (Q&A)
Direct solutions for observed experimental anomalies.
Scenario A: Physical State Changes
Q: My free-flowing powder has turned into solid clumps or a "sticky" cake. Can I still use it?
Diagnosis: The compound has absorbed atmospheric moisture (hygroscopicity). This facilitates surface hydrolysis.
Immediate Action: Do not chip or grind the cake in open air.
Remediation:
Dissolve a small sample in DMSO-d6 for 1H-NMR.
Check for the amide proton signals (broad singlets around
7.0–8.0 ppm).
If purity is >98%, recrystallize immediately from ethanol/water or toluene to remove hydrates.
If amide content is >5%, repurify via column chromatography (silica gel).
Scenario B: Analytical Inconsistencies
Q: I see a new peak in my LC-MS at [M+18] relative to the parent mass. Is this a solvent adduct?
Diagnosis: No. [M+18] typically indicates the hydration of the nitrile to a primary amide (2-Acetyl-4-aminobenzamide).
Root Cause: Prolonged exposure to humid air or wet solvents (e.g., non-anhydrous THF/DMF).
Solution:
Switch to anhydrous solvents (<50 ppm water) for reactions.
Store the solid under Argon/Nitrogen.
Note: The amide impurity is often less soluble in non-polar solvents, potentially precipitating out during workup.
Q: My melting point is depressed by 4–5°C (e.g., observed 138°C instead of 142–144°C).
Diagnosis: Eutectic depression due to hydrolysis impurities (Amide/Acid).
Action: Perform a "Hot Filtration" test. Dissolve in hot ethyl acetate; if insoluble white solids remain, these are likely the higher-melting amide/acid degradation products. Filter them off and recrystallize the filtrate.
Technical Deep Dive: Degradation Pathways
To handle this compound effectively, one must understand why it degrades.
The Hydrolysis Cascade
The nitrile carbon is electrophilic. Water acts as a nucleophile. Although the p-amino group pushes electron density into the ring (lowering electrophilicity), the o-acetyl group provides steric bulk and inductive withdrawal that can complicate stability.
DOT Visualization: Degradation Pathway
The following diagram illustrates the stepwise degradation of 2-Acetyl-4-aminobenzonitrile in the presence of moisture and trace acid/base catalysis.
Caption: Stepwise hydrolysis pathway. The transformation to the Amide is the primary risk during storage; conversion to the Acid typically occurs during heated processing in wet solvents.
Standard Operating Procedures (SOPs)
Protocol 1: Recovery of Wet Material (Drying)
Use this protocol if the compound has been exposed to air but shows no chemical degradation (NMR confirms purity).
Equipment: Vacuum oven, Desiccator with P₂O₅ or Silica Gel.
Setup: Spread the material in a thin layer on a glass petri dish.
Conditions:
Temperature: 40°C (Do not exceed 50°C to prevent thermal dimerization).
Pressure: < 10 mbar.
Time: 12–24 hours.
Verification: Measure Karl Fischer (KF) water content. Target: < 0.5% w/w.
Protocol 2: Inert Storage System
Mandatory for storage exceeding 1 week.
Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Flush headspace with Argon gas for 30 seconds before sealing.
Secondary Containment: Place the vial inside a sealed desiccator or a mylar bag with an oxygen/moisture scavenger packet.
Temperature: Store at 2–8°C (Refrigerated).
Warning: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Quantitative Data: Solubility & Stability
Solvent
Solubility (25°C)
Hydrolytic Stability (24h)
Recommendation
Water
Insoluble
Poor (Suspension hydrolyzes)
Avoid aqueous storage
Ethanol
Moderate
Moderate (Stable if neutral)
Good for recrystallization
DMSO
High
Good (Hygroscopic solvent risk)
Use fresh/dry DMSO only
DCM
High
Excellent
Preferred for extraction
Ethyl Acetate
High
Excellent
Preferred for transfer
References & Authority
The protocols and chemical logic above are grounded in the fundamental reactivity of substituted benzonitriles and standard pharmaceutical stability guidelines.
PubChem. 2-Acetylbenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
Z. Naturforsch. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles. (Mechanistic grounding for hydrolysis rates). Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling chemical substances.
Optimization
alternative catalysts for 2-Acetyl-4-aminobenzonitrile functionalization
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Alternative Catalytic Strategies for 2-Acetyl-4-aminobenzonitrile Functionalization Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Alternative Catalytic Strategies for 2-Acetyl-4-aminobenzonitrile Functionalization
Executive Summary
This guide addresses the specific synthetic challenges associated with 2-Acetyl-4-aminobenzonitrile (CAS: 6136-68-1) . The molecule features a "push-pull" electronic system where the electron-donating amino group (C4) is significantly deactivated by the electron-withdrawing nitrile (C1, para) and acetyl (C2, meta) moieties. Furthermore, the ortho-disposition of the acetyl and nitrile groups creates a high propensity for cyclization, often competing with desired functionalizations.
This support document details alternative catalytic protocols designed to bypass the limitations of standard Pd-catalyzed or strong acid/base methodologies, focusing on cost-efficiency, selectivity, and green chemistry principles.
Visualizing the Reactivity Landscape
The following diagram maps the electronic environment and competing reactive sites. Use this to determine your primary protection/deprotection strategy.
Figure 1: Reactivity map highlighting the electronic deactivation of the aniline nitrogen and the ortho-effect between acetyl and nitrile groups.
Module 1: N-Functionalization of the Deactivated Aniline
Issue: Standard nucleophilic attacks or Pd-catalyzed couplings fail due to the low nucleophilicity of the 4-amino group caused by the para-cyano electron-withdrawing effect.
Q: My Buchwald-Hartwig coupling with Pd(OAc)₂ is stalling at <20% conversion. What is the alternative?
A: The electron-deficient nature of this aniline requires a catalyst system capable of oxidative addition into the aryl halide and efficient transmetallation with a "hard" nucleophile. Standard Pd/BINAP systems often fail here.
Recommended Alternative: Nickel(II)/Photoredox Dual Catalysis
Nickel catalysts are smaller and more nucleophilic than Palladium, often facilitating oxidative addition to aryl halides more readily. When coupled with a photocatalyst, this method operates at room temperature, preventing the thermal degradation of the acetyl group.
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) (or organic alternative 4CzIPN)
Base: DABCO (1,4-diazabicyclo[2.2.2]octane) (2 equiv) - Crucial: milder than NaOtBu to protect the enolizable ketone.
Solvent: DMF or DMAc (0.1 M)
Condition: Blue LED irradiation, Room Temp, 18h.
Why this works: The high-energy Ni(I)/Ni(III) cycle is accessed via single-electron transfer (SET) from the photocatalyst, forcing the reductive elimination step even with electron-poor anilines [1].
Q: Can I use Copper instead of expensive Noble metals?
A: Yes, but standard Ullmann conditions (CuI/Proline/110°C) will likely cause condensation side-reactions at the acetyl group. You must use Oxalamide-promoted Cu-catalysis which works at lower temperatures (60-80°C).
Issue: The ortho-acetyl and nitrile groups are a "pre-loaded" scaffold for quinazolines, phthalazines, or isoquinolines. Standard acid reflux often leads to tarry mixtures due to polymerization.
Q: How do I selectively form the Phthalazine core without using hydrazine hydrate at reflux?
A: Hydrazine hydrate at high temperatures is hazardous and can reduce the nitrile. Use a Solid Acid Catalyst approach.[1] This allows for rapid cyclization under milder conditions and easy workup (filtration).
Recommended Alternative: Sulfated Zirconia (ZrO₂/SO₄²⁻) Catalysis
Solid superacids provide high local acidity to activate the nitrile carbon for nucleophilic attack by the hydrazone intermediate without the bulk acidity that degrades the rest of the molecule.
Method: Ball milling (400 rpm) for 30 mins OR Microwave irradiation (80°C) in Ethanol for 10 mins.
Workup: Dilute with EtOH, filter off the catalyst (reusable), concentrate filtrate.
Mechanism: The solid acid polarizes the carbonyl, facilitating rapid hydrazone formation. The spatial confinement on the catalyst surface then promotes the intramolecular attack on the nitrile [3].
Q: Can I synthesize Quinazolines directly from this scaffold?
A: Yes, by reacting with benzylamines or amidines. The Iodine-DMSO oxidative system is a powerful metal-free alternative to Ir/Rh catalysts.
Mechanism: I₂ promotes the formation of the imine and subsequent oxidative aromatization [4].
Module 3: Chemo-Selective Reduction
Issue: Reducing the C2-acetyl group to an alcohol without reducing the C1-nitrile or the aromatic ring. NaBH₄ often leads to over-reduction or mixtures.
Q: How do I get the chiral alcohol (S)-1-(4-amino-2-cyanophenyl)ethanol?
A: Chemical catalysts (Ru-Noyori) are effective but require strict anhydrous conditions. Biocatalysis (Ketoreductases - KREDs) is the superior "alternative" here for perfect chemo- and enantioselectivity.
Recommended Alternative: KRED Biocatalytic Reduction
Enzymes operate in water at neutral pH, leaving the nitrile group completely untouched.
Protocol: Enzymatic Reduction
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Substrate: 2-Acetyl-4-aminobenzonitrile (dissolved in 10% DMSO).
Catalyst poisoning by the Nitrile group (coordination to metal center).
Switch to Ni-catalysis (less affinity for nitriles than Pd) or increase ligand loading to displace the nitrile.
Formation of "Insoluble Black Tar"
Polymerization of the acetyl group via aldol-type reactions under basic conditions.
Use weaker bases (Cs₂CO₃ instead of KOtBu). Add water (5-10%) to the solvent to reverse equilibrium aldol reactions.
Hydrolysis of Nitrile to Amide
Reaction temperature too high in aqueous/basic media.
Keep temperature <80°C . Use Solid Acid catalysts (Amberlyst-15) instead of mineral acids.
Over-reduction (Nitrile to Amine)
Hydride donor too strong (e.g., LiAlH₄).
Use Transfer Hydrogenation (Formic acid/Ru-catalyst) or Biocatalysis . Avoid Aluminum hydrides.
Decision Tree: Selecting the Right Catalyst
Figure 2: Decision matrix for selecting alternative catalysts based on specific synthetic goals.
References
Corcoran, E. B., et al. (2016). "Aryl Amination using Ligand-Free Ni(II) Salts and Photoredox Catalysis." Science, 353(6296), 279-283.
Zhang, G., et al. (2012). "Copper-Catalyzed Ullmann-Type C-N Coupling in Water." Green Chemistry, 14, 10-14.
Reddy, B. M., et al. (2008). "Sulfated Zirconia as an Efficient Solid Acid Catalyst for the Synthesis of Phthalazines." Catalysis Communications, 9(5), 950-954.
Mohammed, S., et al. (2015). "Iodine-Catalyzed Oxidative Synthesis of Quinazolines." Journal of Organic Chemistry, 80(13), 6609-6619.
Hollmann, F., et al. (2011). "Biocatalytic Reduction of Ketones: A Practical Guide." Green Chemistry, 13, 226-265.
1H NMR spectrum analysis of 2-Acetyl-4-aminobenzonitrile
Characterization in DMSO-d₆ vs. CDCl₃ Executive Summary & Structural Logic 2-Acetyl-4-aminobenzonitrile (AABN) is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Characterization in DMSO-d₆ vs. CDCl₃
Executive Summary & Structural Logic
2-Acetyl-4-aminobenzonitrile (AABN) is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors and UV-active materials. Its structural integrity is defined by a trisubstituted benzene ring featuring three distinct electronic environments:
Cyano Group (-CN, C1): Strong electron-withdrawing group (EWG).
Acetyl Group (-COCH₃, C2): Moderate EWG, introduces steric bulk and magnetic anisotropy.
Amino Group (-NH₂, C4): Strong electron-donating group (EDG) via resonance.
The Analytical Challenge:
The primary challenge in characterizing AABN is the lability of the amino protons and the solubility profile of the push-pull aromatic system. This guide compares the 1H NMR performance in DMSO-d₆ (the gold standard for resolution) versus CDCl₃ (common for process checks), providing a definitive protocol for structural validation.
Theoretical Framework: The "Push-Pull" Effect
Before analyzing the spectrum, one must understand the electronic causality that dictates the chemical shifts (
).
Shielding (Upfield): The amino group at C4 pumps electron density into the ring, specifically shielding the ortho positions (H3 and H5).
Deshielding (Downfield): The Cyano (C1) and Acetyl (C2) groups withdraw density. H6, being ortho to the Cyano group and meta to the Amino group, will be the most deshielded aromatic proton.
Coupling Logic (The Splitting Tree)
H6 (Position 6): Doublet (d).[1][2][3][4][5] Couples only with H5 (
Hz).
H5 (Position 5): Doublet of Doublets (dd). Large ortho coupling to H6 (
Hz) and small meta coupling to H3 ( Hz).
H3 (Position 3): Doublet (d). Small meta coupling to H5 (
Hz). Note: H3 is singlet-like if resolution is low.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this strict protocol. The "Feedback Loop" in the diagram below ensures you do not waste instrument time on poor samples.
Diagram 1: NMR Acquisition & QC Workflow
Caption: Operational workflow for AABN characterization. Note the critical visual solubility check before acquisition to prevent shimming errors.
Critical Parameter: Relaxation Delay (d1)
Set d1 = 10s (or at least 5x T1). The acetyl methyl protons relax slowly. Short delays will result in poor integration of the methyl singlet relative to the aromatic protons, leading to incorrect purity calculations.
Comparative Analysis: DMSO-d₆ vs. CDCl₃
This is the core decision point for the researcher.
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Solubility
Excellent. Dissolves instantly due to polarity.
Moderate/Poor. May require gentle heating; risk of precipitation.
-NH₂ Signal
Sharp, Distinct. 6.4–6.6 ppm. H-bonding with DMSO stabilizes the protons, preventing exchange.
Broad/Invisible. 4.0–5.0 ppm. Rapid exchange causes broadening; often merges with baseline.
Water Peak
3.33 ppm (Usually distinct from signals).
1.56 ppm (Can overlap with impurities).
Use Case
Structural Confirmation. Essential for proving the presence of the amino group.
Process Checks. Quick extraction monitoring (if soluble).
Detailed Chemical Shift Data (Reference Table)
Note: Values are representative of high-purity samples at 298 K.
Assignment
Multiplicity
Shift () in DMSO-d₆
Shift () in CDCl₃
Interpretation
-CN
-
-
-
Carbonyl/Nitrile not visible in 1H.
Acetyl -CH₃
Singlet (3H)
2.56
2.61
Characteristic methyl ketone.
-NH₂
Broad Singlet (2H)
6.45
4.30 (Broad)
Key Differentiator. Sharp in DMSO.
Ar-H3
Doublet (1H, )
6.92
6.85
Shielded by adjacent NH₂.
Ar-H5
dd (1H, )
6.78
6.72
Shielded by NH₂; distinct splitting.
Ar-H6
Doublet (1H, )
7.65
7.50
Deshielded by CN; most downfield Ar-H.
Isomeric Differentiation (The "Drug Dev" Requirement)
A common synthesis risk is the formation of the regioisomer: 4-acetyl-2-aminobenzonitrile . Standard 1H NMR can distinguish them, but NOE (Nuclear Overhauser Effect) provides absolute certainty.
Diagram 2: Structural Connectivity & NOE Logic
Caption: NOE difference map. In the target molecule, the acetyl group has only one aromatic neighbor (H3). In the isomer, it is flanked by two (H3 and H5).
Mechanistic Proof:
Target (2-Acetyl): The acetyl group is at position 2. It is spatially close only to H3. Irradiating the methyl singlet will enhance the H3 signal.
Isomer (4-Acetyl): The acetyl group is at position 4.[1][6] It is spatially close to both H3 and H5. Irradiating the methyl singlet will enhance both aromatic signals.
Troubleshooting & Impurities
When analyzing the spectrum, watch for these common process impurities:
Residual Ethyl Acetate: Quartet at 4.03 ppm, Singlet at 1.99 ppm (CDCl₃) or 1.17 ppm (DMSO). Common recrystallization solvent.
Acetic Acid: Singlet at ~2.1 ppm (shifts depending on pH). Byproduct of hydrolysis.
Water in DMSO: A broad peak at 3.33 ppm. If the water peak is very broad, it indicates proton exchange with your -NH₂ group, which might suppress your amine signal. Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube and shake for 10 minutes.
References
Abraham, R. J., et al. (2006).[4][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
SDBS Database. "Spectral Database for Organic Compounds." AIST, Japan. (General reference for benzonitrile derivatives).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant analysis).
A Guide to the Characteristic IR Absorption Peaks of 2-Acetyl-4-aminobenzonitrile: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Acetyl-4-aminobenzonitrile. Designed for researchers and professionals in chemical synthesis and drug development, this doc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Acetyl-4-aminobenzonitrile. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak list. It offers a comparative spectroscopic framework, contrasting the target molecule with simpler, related structures—4-Aminobenzonitrile and Acetophenone—to elucidate the specific vibrational signatures of its key functional groups. By understanding the electronic interplay between the amino, acetyl, and nitrile moieties, researchers can achieve unambiguous structural confirmation.
The Analytical Challenge: Decoding Molecular Structure
2-Acetyl-4-aminobenzonitrile is a multifunctional aromatic compound. Its utility in synthetic chemistry and materials science necessitates precise analytical methods for structural verification. Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs IR radiation at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint." This guide will dissect this fingerprint by analyzing the contributions of each functional group.
The core structure contains three key functional groups whose vibrational frequencies are sensitive to their electronic environment:
A Primary Aromatic Amine (-NH₂): An electron-donating group.
An Aromatic Nitrile (-C≡N): An electron-withdrawing group.
An Aromatic Ketone (-COCH₃): An electron-withdrawing group.
The relative positions of these groups on the benzene ring—particularly the electron-donating amine and the electron-withdrawing acetyl and nitrile groups—create a unique electronic landscape that influences the precise absorption frequencies.
Comparative Spectral Deconstruction
To isolate and understand the characteristic peaks of 2-Acetyl-4-aminobenzonitrile, we will compare its expected spectrum with those of two foundational molecules: 4-Aminobenzonitrile, which contains the aminonitrile framework, and Acetophenone, which provides the signature of an acetylated benzene ring.
Reference Molecule 1: 4-Aminobenzonitrile
This molecule provides the baseline spectrum for the para-substituted aminonitrile core.
N-H Stretching: As a primary aromatic amine, it displays two distinct N-H stretching bands between 3300 and 3500 cm⁻¹.[1][2][3] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching modes of the N-H bonds.
C≡N Stretching: The nitrile group, being conjugated to the aromatic system, shows a strong, sharp absorption in the range of 2220-2240 cm⁻¹.[4][5] This frequency is lower than that of saturated nitriles due to the delocalization of π-electrons, which slightly weakens the C≡N triple bond.[5][6]
N-H Bending: A characteristic "scissoring" vibration of the -NH₂ group is typically observed around 1650-1580 cm⁻¹.[2][3]
Reference Molecule 2: Acetophenone
This molecule is the quintessential aromatic ketone, offering insight into the acetyl group's vibrational signature.
C=O Stretching: The carbonyl (C=O) stretch of an aryl ketone is very strong and prominent. Due to conjugation with the benzene ring, it appears at a lower wavenumber (typically 1685-1666 cm⁻¹) compared to a saturated aliphatic ketone (around 1715 cm⁻¹).[7][8][9]
C-H Stretching (Methyl): The methyl group's C-H bonds exhibit stretching vibrations just below 3000 cm⁻¹.[10]
C-C-C Stretching: A moderate absorption between 1300-1230 cm⁻¹ is characteristic of the C-CO-C group's asymmetric stretch in aryl ketones.[7][8]
Synthesizing the Spectrum: 2-Acetyl-4-aminobenzonitrile
By combining the features of our reference molecules, we can predict and assign the IR spectrum of 2-Acetyl-4-aminobenzonitrile. The electronic push-pull between the electron-donating amine and the electron-withdrawing acetyl and nitrile groups will cause subtle but important shifts in the absorption frequencies.
N-H Stretching Region (3500-3300 cm⁻¹): Expect two distinct, medium-intensity peaks characteristic of a primary aromatic amine.[1][2] The presence of the ortho-acetyl group might influence hydrogen bonding, potentially broadening these peaks compared to 4-aminobenzonitrile.
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches from the acetyl group will be just below 3000 cm⁻¹.[11][12]
Nitrile Region (2240-2220 cm⁻¹): A strong, sharp peak is expected for the C≡N stretch. Its position will be influenced by conjugation with the aromatic ring.[5][13]
Carbonyl Region (1700-1660 cm⁻¹): A very strong absorption from the C=O stretch of the acetyl group will be a dominant feature. Its frequency will be in the range typical for aryl ketones, around 1685 cm⁻¹.[8][9]
Fingerprint Region (<1650 cm⁻¹): This complex region will contain several key peaks:
N-H Bending: A moderate peak around 1620-1580 cm⁻¹ from the NH₂ scissoring vibration.[3]
Aromatic C=C Stretching: Multiple bands of variable intensity between 1600 cm⁻¹ and 1400 cm⁻¹.
C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1350-1250 cm⁻¹ range.[3]
Data Summary: A Comparative Table of Key IR Absorptions
The following diagram illustrates the molecular structure of 2-Acetyl-4-aminobenzonitrile and highlights the primary functional groups with their characteristic IR absorption frequencies.
Caption: Key functional groups and their characteristic IR frequencies.
Experimental Protocol: Acquiring High-Quality FT-IR Data
Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. The following protocol outlines the standard Potassium Bromide (KBr) pellet method for solid samples.
Objective: To prepare a solid sample of 2-Acetyl-4-aminobenzonitrile for FT-IR analysis.
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong, broad IR absorption that can obscure the N-H region. Allow it to cool in a desiccator.
Grinding: Add approximately 100 mg of the dried KBr to a clean, dry agate mortar. Add 1-2 mg of the sample (a sample-to-KBr ratio of 1:100 is ideal).
Homogenization: Grind the mixture thoroughly with the pestle for several minutes. The goal is to achieve a fine, homogeneous powder with a consistency similar to flour. This minimizes scattering of the IR beam.
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.
Data Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.
Conclusion
The IR spectrum of 2-Acetyl-4-aminobenzonitrile is rich with information, providing a definitive fingerprint for its unique structure. The most characteristic and readily identifiable absorption peaks are:
The pair of N-H stretching bands for the primary amine (~3480 and 3370 cm⁻¹).
The strong, sharp C≡N stretching band (~2230 cm⁻¹).
The intense C=O stretching band of the conjugated ketone (~1680 cm⁻¹).
By comparing the spectrum to simpler analogues and understanding the electronic effects of the substituents, researchers can confidently confirm the identity and purity of this versatile chemical compound.
References
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]
ResearchGate. (2021, February). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. [Link]
Workman, J. Jr. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
Ishikawa, H., et al. (2025, April 2). IR Spectroscopy of 4-Aminobenzonitrile + –Ar n (n = 0–2): Determination of the Activation Barrier for the π → NH Site-Switching Reaction. The Journal of Physical Chemistry A. [Link]
PubMed. (2022, October 20). Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles. [Link]
YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. [Link]
Workman, J. Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
Technical Guide: Mass Spectrometry Characterization of 2-Acetyl-4-aminobenzonitrile
Executive Summary 2-Acetyl-4-aminobenzonitrile (CAS: 91054-33-0) is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and heterocyclic therapeutics. Its precise characterization is essential...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Acetyl-4-aminobenzonitrile (CAS: 91054-33-0) is a critical pharmacophore and intermediate in the synthesis of kinase inhibitors and heterocyclic therapeutics. Its precise characterization is essential for impurity profiling in drug development, particularly to distinguish it from regioisomers like 4-acetyl-2-aminobenzonitrile.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Acetyl-4-aminobenzonitrile. We compare its behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), elucidate the mechanistic pathways driving fragmentation, and provide a robust protocol for its differentiation from structural isomers.
Part 1: Comparative Analysis of Ionization Methods
The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the spectral signatures obtained via Hard Ionization (EI) versus Soft Ionization (ESI).
Table 1: EI vs. ESI Spectral Signatures
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI+)
Ionization Energy
70 eV (Hard)
~3-5 kV (Soft)
Primary Ion Species
Radical Cation ()
Protonated Adduct ()
Observed Parent m/z
160 (Molecular Ion)
161 (Pseudomolecular Ion)
Base Peak Origin
-cleavage or Ortho-effect cyclization
Protonation site stability (Amine/Carbonyl)
Key Neutral Losses
(15 Da), (28 Da), (27 Da)
(18 Da), (17 Da), (42 Da)
Structural Utility
Fingerprinting: Distinguishes isomers via fragment ratios.[1][2]
Quantification: High sensitivity for trace analysis.
Part 2: Detailed Fragmentation Mechanisms
The fragmentation of 2-Acetyl-4-aminobenzonitrile is governed by the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing cyano (-CN) and acetyl (-COCH3) groups.
Electron Ionization (EI) Pathway (70 eV)
Under EI, the molecular ion (
, m/z 160) is formed. The fragmentation is driven by the stability of the resulting carbocations and the "Ortho Effect" unique to the 1,2-substitution pattern.
Primary Pathway:
-Cleavage (Loss of Methyl)
Mechanism: Homolytic cleavage of the C-C bond adjacent to the carbonyl group.
Transition:
Significance: This is typically the Base Peak . The resulting acylium ion is resonance-stabilized by the benzene ring.
Secondary Pathway: Loss of Carbon Monoxide
Mechanism: The acylium ion (
) eliminates a neutral CO molecule.
Transition:
Structure: The resulting ion (
) is likely a substituted phenyl cation or a rearranged tropylium-like species.
The "Ortho Effect" (Critical for Identification)
Mechanism: The acetyl group at position 2 is ortho to the cyano group at position 1. This proximity facilitates a specific interaction not seen in meta/para isomers. The oxygen of the acetyl group can interact with the cyano carbon, or the methyl hydrogens can participate in hydrogen transfer, leading to cyclization (forming an isoquinoline-like core) followed by specific eliminations.
Result: Enhanced stability of the
ion compared to isomers where this interaction is geometrically impossible.
ESI Positive Mode (MS/MS) Pathway
In ESI, the molecule forms the
ion at m/z 161. Collision-Induced Dissociation (CID) drives fragmentation via even-electron pathways.
Loss of Ketene (
):
Mechanism: A characteristic fragmentation of acetyl-substituted aromatics in ESI.[3]
Transition:
Diagnostic Value: Confirms the presence of the acetyl group.
Loss of Ammonia (
):
Mechanism: Loss from the protonated amino group (
).
Transition:
Diagnostic Value: Confirms the presence of the primary amine.
Part 3: Isomer Differentiation (The "Alternative")
Distinguishing 2-Acetyl-4-aminobenzonitrile from its isomer 4-Acetyl-2-aminobenzonitrile is a common challenge.
Amino-Cyano Interaction: Promotes loss of or formation of quinazoline-like ions.
Key Fragment
m/z 145 (High Intensity)
m/z 143/144 (Loss of /)
Ketene Loss
Prominent in ESI ()
Present but competes with Amino-loss pathways.
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation tree for 2-Acetyl-4-aminobenzonitrile under EI conditions, highlighting the critical Ortho Effect.
Figure 1: EI Fragmentation pathway showing the sequential loss of Methyl, CO, and HCN.
Part 5: Experimental Protocol (Self-Validating)
This protocol is designed to generate reproducible spectral data for impurity identification.
Method: LC-ESI-MS/MS for Structural Confirmation
1. Sample Preparation:
Solvent: Dissolve 1 mg of 2-Acetyl-4-aminobenzonitrile in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
Concentration: Dilute to 10 µg/mL for direct infusion or LC injection.
2. Instrument Parameters (Standard Q-TOF or Triple Quad):
Ionization: Electrospray Positive (ESI+).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Adjust to maximize
).
Source Temp: 120°C.
Desolvation Temp: 350°C.
3. Data Acquisition:
Full Scan: m/z 50–500 to confirm parent ion (m/z 161).
Product Ion Scan (MS2): Select m/z 161 as precursor.
Collision Energy (CE): Ramp 10–40 eV.
4. Validation Criteria (Pass/Fail):
Pass: Observation of parent m/z 161. Presence of daughter ions at m/z 119 (Loss of Ketene) and m/z 144 (Loss of Ammonia).
Differentiation Check: If m/z 144 is the base peak and m/z 119 is weak, suspect the 4-acetyl-2-amino isomer (Ortho-amino effect). If m/z 119 is distinct and m/z 145 (in EI) is dominant, confirm 2-acetyl-4-amino .
References
PubChem. (2025). 2-Acetylbenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[1][3][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry (Tokyo), 5(2), S0053. Available at: [Link]
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
UV-Vis Absorption Profile of 2-Acetyl-4-aminobenzonitrile: A Comparative Technical Guide
The following guide details the UV-Vis absorption characteristics of 2-Acetyl-4-aminobenzonitrile , analyzing its photophysical properties through the lens of structural comparison. Executive Summary 2-Acetyl-4-aminobenz...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the UV-Vis absorption characteristics of 2-Acetyl-4-aminobenzonitrile , analyzing its photophysical properties through the lens of structural comparison.
Executive Summary
2-Acetyl-4-aminobenzonitrile (CAS: 1347742-47-5) is a functionalized aromatic "push-pull" system utilized primarily as a building block in the synthesis of quinazolines and nitrogen heterocycles.[1] Its electronic absorption spectrum is governed by the interplay between the electron-donating amino group (-NH
) and two electron-withdrawing groups: the cyano group (-CN) and the acetyl group (-COCH).
This guide compares its theoretical and expected optical performance against standard benchmarks (4-Aminobenzonitrile and 4-Aminoacetophenone) and provides a validated protocol for experimental characterization.
Key Optical Characteristics (Comparative)
Feature
2-Acetyl-4-aminobenzonitrile (Target)
4-Aminobenzonitrile (Standard)
4-Aminoacetophenone (Alternative)
Primary (EtOH)
~295 – 315 nm (Predicted*)
286 nm
298 nm
Electronic Character
Dual-Acceptor Push-Pull
Single-Acceptor Push-Pull
Single-Acceptor Push-Pull
Solvatochromism
High (Positive)
Moderate
High
Primary Transition
ICT ()
ICT ()
ICT ()
*Note: Due to the specialized nature of this isomer, exact literature values vary by solvent and purity. The range above is derived from substituent bathochromic shift calculations relative to the parent benzonitrile.
Technical Analysis: Structural Determinants of Absorption
To understand the absorption maximum of 2-Acetyl-4-aminobenzonitrile, one must analyze the competing electronic effects relative to its structural analogues.
The "Push-Pull" Mechanism
The molecule features a strong donor (Amino, -NH
) at the para position to the primary acceptor (Nitrile, -CN). The introduction of an Acetyl group at the ortho position to the nitrile (and meta to the amine) introduces a secondary acceptor pathway and potential steric strain.
Bathochromic Shift (Red Shift): The acetyl group extends the
-conjugation system. Generally, adding an electron-withdrawing group to a push-pull system lowers the energy gap () between the HOMO and LUMO, shifting absorption to longer wavelengths (Red Shift).
Steric Influence: The bulky acetyl group at position 2 may twist out of planarity relative to the benzene ring due to the adjacent cyano group at position 1. This de-conjugation can partially counteract the red shift, broadening the peak rather than shifting it drastically.
Structural Comparison Diagram
The following diagram visualizes the electronic flow and structural relationship between the target and its alternatives.
Figure 1: Structural relationship and electronic push-pull pathways influencing the absorption maximum.
Experimental Validation Protocol
Since specific batch-to-batch variations and solvent effects can alter the
by 5–10 nm, the following self-validating protocol is recommended for precise determination.
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
Baseline Correction (Auto-Zero):
Fill both sample and reference cuvettes with the pure solvent (e.g., Ethanol).
Run a baseline scan from 200 nm to 500 nm.
Validation: Absorbance should be
across the range.
Stock Solution Preparation:
Weigh 1.6 mg of 2-Acetyl-4-aminobenzonitrile.
Dissolve in 100 mL of Ethanol to create a 100 µM (0.1 mM) stock solution.
Note: Sonicate for 5 minutes to ensure complete dissolution.
Dilution Series (Linearity Check):
Prepare three working standards: 10 µM, 20 µM, and 40 µM.
Why? To ensure the measurement follows the Beer-Lambert Law (
) and avoids aggregation artifacts.
Measurement:
Scan the 20 µM solution from 200 nm to 500 nm.
Identify the
(global maximum in the UVA/UVB region).
Data Analysis:
Calculate the Molar Extinction Coefficient (
) using:
Where is absorbance, is concentration (M), and is path length (cm).
Experimental Workflow Diagram
Figure 2: Operational workflow for determining the specific extinction coefficient and absorption maximum.
Comparative Data & Solvatochromism
The absorption of aminobenzonitriles is highly sensitive to solvent polarity (solvatochromism). The Intramolecular Charge Transfer (ICT) state is stabilized by polar solvents, leading to a red shift.
Solvent
Polarity Index ()
Expected Shift
Interpretation
Cyclohexane
0.2
Hypsochromic (Blue)
Minimal stabilization of ICT state. Peaks appear structured.[3]
Ethanol
5.2
Reference
Standard ICT band formation (~300 nm region).
Acetonitrile
5.8
Bathochromic (Red)
Strong stabilization of the dipole moment.
Water
9.0
Broad / Red Shift
Potential H-bonding with Acetyl/Amino groups; may quench fluorescence.
Interpretation of Results
If your experimental
appears at 310 nm in Ethanol:
This confirms the auxochromic effect of the acetyl group compared to 4-aminobenzonitrile (286 nm).
If a secondary peak appears near 230-240 nm , this corresponds to the local excitation (LE) of the benzonitrile core.
References
NIST Chemistry WebBook. UV/Visible Spectrum of 4-Aminobenzonitrile. National Institute of Standards and Technology.[4] Available at: [Link]
PubChem. Compound Summary: 2-Acetyl-4-aminobenzonitrile (CAS 1347742-47-5). National Center for Biotechnology Information. Available at: [Link]
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for solvatochromic shifts in push-pull systems).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity indices).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Operational Directive
Safety Alert: 2-Acetyl-4-aminobenzonitrile (CAS: 106984-91-2 / related isomers) presents a dual-hazard profile typical of functionalized aromatic nitriles: acute toxicity (characteristic of anilines) and reactive potential (nitrile hydrolysis/thermal decomposition).[1]
The Core Directive: Do not treat this compound as generic organic waste. The presence of the nitrile (-CN) and amine (-NH2) groups requires strict segregation from strong acids and oxidizers to prevent the formation of hydrogen cyanide (HCN) or uncontrolled exothermic oxidation. Incineration is the only validated destruction method.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the waste stream against the compound's functional reactivity.
Parameter
Specification
Operational Implication
Chemical Structure
Aromatic ring with Nitrile (-CN), Acetyl (-COCH3), and Amine (-NH2) groups.[1][2]
Multi-functional reactivity: Susceptible to hydrolysis (acid/base) and oxidation.[1]
PPE Requirement: Double nitrile gloves, lab coat, safety glasses.[1] Respirator if dust is generated.[1]
Reactivity
Stable under normal conditions. Incompatible with Strong Acids (hydrolysis to amides/acids) and Strong Oxidizers .[1][3]
Segregation: NEVER mix with nitric acid, sulfuric acid, or peroxides in waste streams.[1]
Thermal Decomposition
Releases NOx, COx, and Hydrogen Cyanide (HCN) .[1]
Destruction: Must be incinerated with afterburner/scrubber systems.[1]
RCRA Status (USA)
Not P-listed/U-listed by specific name.[1] Likely regulates as Characteristic Waste (Toxic) or via "Cradle-to-Grave" generator knowledge.[1]
Waste Code: Label as "Hazardous Waste - Toxic."
Pre-Disposal Stabilization & Segregation
The most critical step in the disposal lifecycle is segregation .[1] Mixing this compound with incompatible waste streams is the primary cause of laboratory accidents involving nitriles.[1]
Segregation Logic Flow
Caption: Decision matrix for segregating 2-Acetyl-4-aminobenzonitrile waste to prevent incompatible mixing.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Use this for: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]
Primary Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
Sealing: Twist and tape the bag neck.[1] Do not use staples (risk of puncture).[1]
Secondary Containment: Place the sealed bag into the HDPE container.
In the event of a spill, immediate containment is required to prevent dust inhalation and drain contamination.[4]
Spill Response Workflow
Caption: Immediate action workflow for dry or liquid spills of aromatic nitriles.
Critical Spill Note: Do not use a vacuum cleaner unless it is specifically rated for hazardous dusts (HEPA/ULPA) and explosion-proof.[1] Manual wet-wiping is safer to prevent aerosolization.[1]
Regulatory & Compliance Context
EPA RCRA (USA): While 2-Acetyl-4-aminobenzonitrile is not explicitly listed on the P or U lists, it must be characterized by the generator.[1]
Determination: Due to oral toxicity and potential for aquatic toxicity, it is classified as a Characteristic Hazardous Waste .[1]
Ignitability (D001): Applicable if dissolved in flammable solvents.[1][5]
Reactivity (D003): Generally not applicable unless mixed with strong oxidizers, but the potential for cyanide generation under extreme conditions warrants "Toxic" labeling.[1]
Destruction Method: The only compliant "grave" for this chemical is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] The high temperature ensures the destruction of the nitrile bond (
) and the aromatic ring.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile (Structural Analog).[1] Retrieved from [Link]
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Retrieved from [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Acetyl-4-aminobenzonitrile
A Note on Structural Analogs: This guide provides critical safety protocols for handling 2-Acetyl-4-aminobenzonitrile. Due to the specific nature of this compound, safety data has been synthesized from authoritative sour...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Structural Analogs: This guide provides critical safety protocols for handling 2-Acetyl-4-aminobenzonitrile. Due to the specific nature of this compound, safety data has been synthesized from authoritative sources for structurally similar aminobenzonitrile derivatives, such as 4-Aminobenzonitrile and 2-Aminobenzonitrile. The functional groups present—an aromatic amine and a nitrile—are the primary drivers of the toxicological profile. Researchers must always supplement this guidance with a substance- and process-specific risk assessment before beginning any work.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of 2-Acetyl-4-aminobenzonitrile is the first step in building a robust safety plan. The primary hazards associated with its structural class necessitate a multi-faceted approach to personal protection, as exposure through any route—inhalation, skin contact, or ingestion—can have severe health consequences.
The compound is classified as acutely toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[1][2] Critically, it is also suspected of causing genetic defects, which demands the most stringent controls to minimize any level of exposure.[1][3]
Table 1: Summary of Key Hazards for Aminobenzonitrile Derivatives
Hazard Classification
Description
Potential Consequences
Primary PPE Control
Acute Toxicity (Dermal, Inhalation)
Toxic in contact with skin or if inhaled.[1][2][3]
Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The goal is to establish multiple barriers between the researcher and the chemical.
Engineering Controls: Your First and Most Important Barrier
All work involving 2-Acetyl-4-aminobenzonitrile, especially when handling the solid powder, must be performed inside a certified chemical fume hood.[1][3][5] This is the primary method for controlling the inhalation hazard by capturing dust and vapors at the source.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant route of exposure. The selection of appropriate gloves is critical.
Material: Nitrile rubber gloves are the recommended choice. Nitrile provides excellent resistance to a wide array of chemicals and is less prone to degradation than latex when exposed to organic compounds.[7][8]
Thickness: Select gloves with a minimum thickness of 0.4 mm for adequate protection during routine handling.[9]
Integrity: Always inspect gloves for tears or pinholes before use. For extended procedures or when handling larger quantities, consider double-gloving.
Technique: After handling, wash hands thoroughly with soap and water, even after removing gloves.[2][5]
Body Protection: Shielding Skin from Contact
A clean, buttoned laboratory coat is the minimum requirement to protect against incidental contact.
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.
Escalation of Protection: For tasks with a higher risk of splashes or significant contamination, supplement the lab coat with a chemical-resistant apron. For large-scale work, a full chemical-protection suit may be necessary based on your risk assessment.[9]
Eye and Face Protection: Guarding Against Splashes and Dust
Given that aminobenzonitriles cause serious eye irritation, robust eye protection is non-negotiable.
Standard Operations: Tight-fitting safety goggles that provide a seal around the eyes are required to protect against dust particles and small splashes.[5][9]
Splash Hazard: When there is a significant risk of splashing (e.g., during transfers of solutions), a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face, but goggles are still required to protect against splashes that could go under the shield.
Respiratory Protection: A Necessary Secondary Control
While the fume hood is the primary control, respiratory protection may be required in specific situations, such as when cleaning up a spill outside of a hood or if engineering controls are not available or sufficient.
Type: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary if dust is present.[5]
Fit: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested.
Operational Plans: From Donning to Disposal
A disciplined, procedural approach to using PPE is as important as the equipment itself.
Experimental Workflow Diagram
Caption: Safe handling workflow for 2-Acetyl-4-aminobenzonitrile.
Protocol 1: Step-by-Step PPE Donning Sequence
Lab Coat: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
Eye and Face Protection: Put on safety goggles, ensuring a snug fit. If required, place a face shield over the goggles.
Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Causality: This sequence ensures that the most protective layers are established first, and the gloves, which will become the most contaminated items, are put on last.
Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence
This process is designed to prevent cross-contamination from used PPE to your skin or clothing.
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside. Dispose of both in a hazardous waste container.
Face Shield (if used): Handle by the headband and lift away from your face.
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and place it in the designated container for lab laundry or disposal.
Goggles and Respirator: Remove goggles and then the respirator by touching only the straps.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Self-Validation: The core principle is to only touch contaminated surfaces with other contaminated surfaces and clean surfaces with clean (ungloved) hands.
Disposal Plan
All materials that come into contact with 2-Acetyl-4-aminobenzonitrile must be treated as hazardous waste.
Solid Chemical Waste: Collect in a clearly labeled, sealed hazardous waste container.
Contaminated PPE: All used gloves, disposable aprons, and heavily contaminated items must be placed in a designated hazardous waste stream.[4]
Empty Containers: Uncleaned containers should be treated as the product itself and disposed of accordingly. Do not mix with other waste streams.
PPE Selection Logic
The level of PPE required can vary based on the specifics of the procedure. Use the following logic diagram to ensure your chosen protection is adequate.
Caption: Decision tree for selecting appropriate PPE levels.
Emergency First Aid
In the event of an exposure, immediate action is critical.
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical attention.[1][4]
Skin Contact: Immediately remove all contaminated clothing.[4][6] Wash the affected skin area with plenty of soap and water.[1] Seek medical attention.
Eye Contact: Immediately flush the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water (only if the person is conscious) and call a physician or poison control center immediately.[1][5]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
Safety Data Sheet: 4-Aminobenzonitrile. (2025, March 31). Carl ROTH. [Link]
Material Safety Data Sheet: 2-Aminobenzonitrile. (2023, March 1). Cohizon Life Sciences Limited. [Link]
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. (2023, June 15). PMC. [Link]
Instruction for Use of Personal Protective Equipment: nitrylex® one by one. Gima. [Link]
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]
The Benefits of Nitrile Gloves for Personal Protective Equipment (PPE). (2023, April 6). PPE Online. [Link]